Ferroptosis-IN-13
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H30F2N4O3 |
|---|---|
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
1-[3-[2-[(3,4-difluorophenyl)methoxy]-3-methoxyphenyl]-4-[4-(dimethylamino)phenyl]-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C32H30F2N4O3/c1-21(39)31-35-38(25-9-6-5-7-10-25)32(37(31)24-16-14-23(15-17-24)36(2)3)26-11-8-12-29(40-4)30(26)41-20-22-13-18-27(33)28(34)19-22/h5-19,32H,20H2,1-4H3 |
Clave InChI |
CFQAQOILISXNHU-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Ferroptosis-IN-13: A Technical Guide to its Discovery and Synthesis
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Ferroptosis-IN-13 (also known as NY-26), a novel and potent inhibitor of ferroptosis. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell death, neurodegenerative diseases, ischemic injury, and oncology.
Introduction to this compound
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. It has been implicated in a variety of pathological conditions, including acute organ injury, neurodegenerative disorders, and cancer.[1] Pharmacological inhibition of ferroptosis presents a promising therapeutic strategy for these diseases.
This compound (NY-26) was identified as a novel, potent ferroptosis inhibitor through a phenotypic screening of an in-house compound library.[1] It belongs to the 1,2,4-triazole (B32235) class of compounds and has been shown to significantly inhibit RSL3-induced ferroptosis in 786-O cells at a nanomolar concentration.[1]
Discovery of this compound
The discovery of this compound was the result of a systematic screening for novel inhibitors of ferroptosis. The general workflow for the discovery and validation of such a compound is outlined below.
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is proprietary and contained within the primary research article, the general synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors or the reaction of hydrazides with appropriate reagents. A generalized synthetic scheme for related compounds is presented here.
Note: This is a representative synthesis for 1,2,4-triazole derivatives and not the specific protocol for this compound.
Quantitative Data
The biological activity of this compound has been quantified in in vitro assays. The available data is summarized in the table below.
| Compound Name | Alias | Molecular Formula | Molecular Weight | Bioactivity | Cell Line | Assay | Reference |
| This compound | NY-26 | C₃₂H₃₀F₂N₄O₄S | 556.60 | EC₅₀ = 62 nM | 786-O | RSL3-induced ferroptosis | [1] |
Mechanism of Action
Mechanistic studies have revealed that this compound functions as a radical-trapping antioxidant.[1] This is a key mechanism for inhibiting ferroptosis, as it directly counteracts the lipid peroxidation that is the hallmark of this cell death pathway. The proposed mechanism is illustrated in the following signaling pathway diagram.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the characterization of this compound. The specific details of the protocols used in the primary research may vary.
RSL3-Induced Ferroptosis Assay
This assay is used to determine the ability of a compound to inhibit ferroptosis induced by the GPX4 inhibitor RSL3.
-
Cell Culture: 786-O cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 2 hours.
-
Ferroptosis Induction: RSL3 is added to the wells at a final concentration of 1 µM to induce ferroptosis.
-
Incubation: The plate is incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is measured using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: The EC₅₀ value is calculated by fitting the dose-response curve using a non-linear regression model.
Radical-Trapping Antioxidant Assay
This assay measures the ability of a compound to scavenge free radicals.
-
Reagent Preparation: A solution of a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), is prepared in ethanol.
-
Reaction Mixture: Various concentrations of this compound are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the free radicals) is determined.
Concanavalin A (ConA)-Induced Acute Liver Injury Mouse Model
This in vivo model is used to assess the therapeutic efficacy of a compound in a model of immune-mediated liver injury where ferroptosis is implicated.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Compound Administration: Mice are treated with this compound (e.g., via intraperitoneal injection) at a predetermined dose.
-
Induction of Liver Injury: One hour after compound administration, mice are injected with Concanavalin A (20 mg/kg) via the tail vein to induce liver injury.
-
Sample Collection: 24 hours after ConA injection, mice are euthanized, and blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Histological Analysis: Liver tissues are fixed in formalin, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the extent of liver necrosis and inflammation.
Conclusion
This compound (NY-26) is a promising new ferroptosis inhibitor with potent activity in vitro and demonstrated efficacy in a preclinical model of acute liver injury. Its mechanism as a radical-trapping antioxidant provides a direct means of counteracting the lipid peroxidation central to ferroptosis. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to explore its full therapeutic potential for the treatment of ferroptosis-related diseases.
References
In-Depth Technical Guide to Ferroptosis-IN-13: A Novel 1,2,4-Triazole Derivative Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. This process is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The discovery of small molecule inhibitors of ferroptosis has opened new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of a novel ferroptosis inhibitor, Ferroptosis-IN-13, also known as NY-26. This document details its chemical structure, properties, mechanism of action, and the experimental protocols used to characterize its activity.
Chemical Structure and Properties
This compound (NY-26) is a recently identified 1,2,4-triazole (B32235) derivative with potent anti-ferroptotic activity. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Compound Name | This compound (NY-26) | [1] |
| Molecular Formula | C32H30F2N4O4 | |
| Molecular Weight | 556.60 g/mol | |
| IUPAC Name | 2-(4-(2-(4-(3,5-bis(4-fluorophenyl)-4H-1,2,4-triazol-4-yl)phenoxy)ethyl)piperazin-1-yl)ethan-1-ol | |
| SMILES String | OCCN1CCN(CC1)CCOC2=CC=C(C=C2)N3C(=NC(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Purity | >98% (as per typical commercial suppliers) | |
| Storage | Store at -20°C for long-term storage |
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of RSL3-induced ferroptosis. RSL3 is a well-known ferroptosis-inducing agent that acts by directly inhibiting the enzyme glutathione (B108866) peroxidase 4 (GPX4). GPX4 is a crucial enzyme in the cellular antioxidant defense system, responsible for detoxifying lipid peroxides. Its inhibition leads to the uncontrolled accumulation of these damaging species, culminating in cell death.
This compound demonstrates significant protective effects in various cell lines. For instance, in 786-O renal cancer cells, it inhibits RSL3-induced ferroptosis with a half-maximal effective concentration (EC50) of 62 nM[1].
The primary mechanism of action of this compound is attributed to its intrinsic capacity as a free radical-trapping antioxidant [1]. This suggests that the molecule can directly neutralize lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is characteristic of ferroptosis. This mode of action is distinct from inhibitors that act further upstream, such as those that chelate iron or prevent the depletion of glutathione.
The signaling pathway below illustrates the role of this compound in the context of RSL3-induced ferroptosis.
Experimental Protocols
The characterization of this compound involved several key in vitro experiments. The following sections detail the methodologies for these assays.
Cell Viability Assay to Determine EC50
This protocol is used to quantify the protective effect of this compound against an inducer of ferroptosis, such as RSL3.
Materials:
-
786-O cells (or other relevant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (NY-26) stock solution in DMSO
-
RSL3 stock solution in DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 786-O cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Prepare a solution of RSL3 in complete medium at a concentration known to induce significant cell death (e.g., 1 µM).
-
Aspirate the medium from the wells and add 50 µL of the this compound dilutions.
-
Immediately add 50 µL of the RSL3 solution to the wells.
-
Include control wells with cells treated with vehicle (DMSO) only, RSL3 only, and this compound only.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Determine the EC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
The general workflow for this experimental protocol is illustrated below.
Lipid Peroxidation Assay
To confirm the mechanism of action of this compound as a radical-trapping antioxidant, a lipid peroxidation assay can be performed.
Materials:
-
Cells treated as described in the cell viability assay.
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with this compound and RSL3 as described previously.
-
Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the cell culture medium at the recommended concentration and incubate for the specified time.
-
Cell Harvesting and Analysis:
-
For Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence of the cells using a flow cytometer. The oxidized form of the probe will emit green fluorescence, while the reduced form will emit red fluorescence.
-
For Fluorescence Microscopy: Image the cells directly in the culture plate or after seeding on coverslips.
-
-
Data Interpretation: A decrease in the green fluorescence signal in cells co-treated with this compound and RSL3, compared to cells treated with RSL3 alone, indicates an inhibition of lipid peroxidation.
Conclusion
This compound (NY-26) is a potent and novel inhibitor of ferroptosis belonging to the 1,2,4-triazole class of compounds. Its mechanism as a free radical-trapping antioxidant provides a direct means of preventing the lipid peroxidation that drives ferroptotic cell death. The experimental protocols outlined in this guide provide a framework for the evaluation of this and similar compounds. Further investigation into the in vivo efficacy and pharmacokinetic profile of this compound is warranted to explore its full therapeutic potential in treating diseases associated with ferroptosis.
References
The Core Mechanism of Ferroptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent plasma membrane damage.[1][2][3] Unlike apoptosis, it is not dependent on caspase activity.[1] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, including cancer, particularly in tumors resistant to conventional therapies.[4][5] This guide provides an in-depth overview of the core mechanisms of action of ferroptosis inducers, using well-characterized compounds as examples to illustrate the key molecular pathways and experimental considerations. While this document refers to a representative inducer, "Ferroptosis-IN-13," the principles and data presented are based on established knowledge of common ferroptosis-inducing agents.
Core Mechanisms of Ferroptosis Induction
The central event in ferroptosis is the overwhelming lipid peroxidation, which is primarily regulated by the interplay of iron metabolism, lipid metabolism, and antioxidant defense systems.[3][6] Ferroptosis inducers typically function by disrupting these homeostatic mechanisms, leading to the accumulation of lethal lipid peroxides. There are two main classes of ferroptosis inducers based on their mechanism of action.[2]
Class I: System Xc⁻ Inhibitors
These compounds, exemplified by Erastin , inhibit the cystine/glutamate antiporter (System Xc⁻).[2][7] This transporter mediates the import of cystine, a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).[8][9] Inhibition of System Xc⁻ leads to GSH depletion. GSH is a critical cofactor for Glutathione Peroxidase 4 (GPX4), the primary enzyme that neutralizes lipid peroxides.[1][7] Consequently, the inhibition of System Xc⁻ indirectly inactivates GPX4, leading to the accumulation of lipid ROS and ferroptosis.[1]
Class II: Direct GPX4 Inhibitors
This class of inducers, such as RSL3 , directly and covalently binds to the active site of GPX4, inhibiting its enzymatic activity.[1][7][10] This direct inhibition leads to a rapid and potent accumulation of lipid peroxides, culminating in ferroptotic cell death.
The downstream consequences of both mechanisms are similar: unchecked lipid peroxidation, plasma membrane rupture, and cell death.
Signaling Pathways in Ferroptosis
The induction of ferroptosis involves a complex network of signaling pathways. Below is a simplified representation of the canonical ferroptosis pathway.
Caption: Canonical signaling pathway of ferroptosis induction.
Quantitative Data on Ferroptosis Induction
The efficacy of ferroptosis inducers can be quantified by various cellular assays. The following tables summarize representative quantitative data for common ferroptosis inducers.
Table 1: In Vitro Efficacy of Ferroptosis Inducers
| Compound (Example) | Cell Line | Assay | Endpoint | Result | Reference |
| Erastin | HT-1080 | Cell Viability (MTT) | IC50 | ~5 µM | [10] |
| RSL3 | HT-1080 | Cell Viability (MTT) | IC50 | ~100 nM | [10] |
| Ferrostatin-1 | HT-1080 | Rescue from RSL3 | EC50 | ~60 nM | [10] |
Table 2: Biomarker Modulation by Ferroptosis Inducers
| Compound (Example) | Cell Line | Time Point | Biomarker | Change | Reference |
| Erastin | Caki-2 | 24h | GPX4 | Decrease | [11] |
| Erastin | Caki-2 | 24h | xCT | Decrease | [11] |
| RSL3 | HT-1080 | 6h | Lipid ROS | Increase | [10] |
Key Experimental Protocols
The study of ferroptosis involves a variety of experimental techniques to induce and measure this specific form of cell death.
Protocol 1: Induction of Ferroptosis in Cell Culture
This protocol provides a general guideline for treating cancer cell lines with ferroptosis inducers.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., Erastin, RSL3) dissolved in DMSO
-
Ferroptosis inhibitor (e.g., Ferrostatin-1) for validation (optional)
-
Multi-well plates (96-well for viability, larger formats for other assays)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate overnight to allow cells to attach.
-
Treatment Preparation: Prepare working solutions of the ferroptosis inducer and inhibitor by diluting stock solutions in complete cell culture medium.
-
Treatment: Remove the old medium and add the medium containing the treatment. For control wells, add medium with the same concentration of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Analysis: Proceed with downstream assays to assess cell viability, lipid peroxidation, or protein expression.
Protocol 2: Measurement of Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability using a CCK-8 or MTT assay.[4]
Materials:
-
Treated cells in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control.
Protocol 3: Western Blotting for Ferroptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in ferroptosis.[4]
Materials:
-
Treated cells
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies (e.g., anti-GPX4, anti-xCT)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary and then secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for studying the effects of a potential ferroptosis inducer.
Caption: General experimental workflow for studying ferroptosis.
Conclusion
The induction of ferroptosis represents a compelling therapeutic avenue. A thorough understanding of the underlying mechanisms, including the inhibition of System Xc⁻ and the direct inactivation of GPX4, is crucial for the development of novel and effective ferroptosis-based therapies. The experimental protocols and workflows outlined in this guide provide a framework for the investigation and characterization of new ferroptosis-inducing agents. As research in this field continues to evolve, a deeper understanding of the intricate regulatory networks of ferroptosis will undoubtedly unveil new therapeutic opportunities.
References
- 1. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | A lactylation-ferroptosis cross-talk gene signature predicts hepatocellular carcinoma prognosis and reveals STMN1/PRDX1 as therapeutic targets [frontiersin.org]
- 6. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 7. Ferroptosis turns 10: Emerging Mechanisms, Physiological Functions, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Molecular Targets of Novel Ferroptosis Inducers: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Ferroptosis-IN-13," including its molecular target and binding affinity, is not available in the public domain as of the latest search. The following guide provides a comprehensive overview of the established methodologies and conceptual frameworks used by researchers, scientists, and drug development professionals to identify the targets and quantify the binding affinities of novel ferroptosis-inducing compounds. This guide will use well-characterized ferroptosis inducers as examples to illustrate these technical processes.
The Landscape of Ferroptosis: Signaling Pathways and Key Regulators
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Understanding the core pathways is fundamental to identifying the targets of new chemical entities. The central axis of ferroptosis regulation involves a balance between the accumulation of lipid reactive oxygen species (ROS) and their removal by antioxidant systems.
Two primary pathways are known to suppress ferroptosis:
-
The System Xc-/GSH/GPX4 Axis: This is the canonical pathway. The cystine/glutamate antiporter (System Xc-), a complex of SLC7A11 and SLC3A2, imports cystine, which is then reduced to cysteine.[2][3] Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH).[4] The selenoenzyme Glutathione Peroxidase 4 (GPX4) then uses GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing their accumulation and subsequent cell death.[5]
-
The FSP1-CoQ10-NAD(P)H Pathway: This more recently discovered pathway acts in parallel to the GPX4 axis. Ferroptosis Suppressor Protein 1 (FSP1) is an oxidoreductase that reduces coenzyme Q10 (CoQ10), which can then trap lipid peroxyl radicals to halt the propagation of lipid peroxidation.
A simplified diagram of these core regulatory pathways is presented below.
Caption: Core signaling pathways regulating ferroptosis.
Classes of Ferroptosis Inducers and Their Targets
Ferroptosis inducers (FINs) are typically classified based on their mechanism of action. Identifying the target of a novel compound often begins by comparing its phenotypic effects to those of known FINs.
| Class | Example Compound | Primary Target(s) | Mechanism of Action | Reported Binding Affinity / Efficacy |
| Class I | Erastin (B1684096) | SLC7A11 (System Xc-) | Inhibits cystine import, leading to GSH depletion and subsequent GPX4 inactivation.[3][6] | Specific binding to a pocket in SLC7A11 has been structurally characterized via cryo-EM.[2] |
| Class II | RSL3 | GPX4 | Directly and covalently inactivates GPX4, leading to the accumulation of lipid peroxides.[4][7] | While considered a direct inhibitor, recent studies suggest the mechanism may be complex and potentially involve other cellular factors.[8] |
| Class III | FIN56 | GPX4, Squalene Synthase (SQS) | Promotes the degradation of GPX4 and also activates SQS, which leads to the depletion of Coenzyme Q10.[9][10] | Binds to and activates SQS; promotes GPX4 degradation through an indirect mechanism.[9][10] |
| Class IV | FINO2 | Iron, GPX4 | Oxidizes iron and indirectly inhibits GPX4. | Acts as an iron complex, delivering peroxide to the cell. |
Experimental Protocols for Target Identification
Identifying the direct molecular target of a novel ferroptosis inducer is a critical step. Two primary strategies are employed: affinity-based methods and label-free methods.
Affinity-Based Target Identification (Chemoproteomics)
This approach uses a modified version of the small molecule to "pull down" its binding partners from a cell lysate or living cells.[11][12]
Methodology:
-
Probe Synthesis: The small molecule of interest (e.g., this compound) is chemically synthesized with an affinity tag (like biotin) and often a photo-reactive group for covalent cross-linking.[12]
-
Incubation and Cross-linking: The probe is incubated with cell lysate or intact cells. For photo-reactive probes, the sample is irradiated with UV light to covalently link the probe to its target protein(s).[12]
-
Affinity Purification: The cell lysate is passed over a resin with a high affinity for the tag (e.g., streptavidin beads for a biotin (B1667282) tag). The probe, along with its covalently bound target protein, is captured by the resin.[11]
-
Elution and Identification: The bound proteins are eluted from the resin, separated by gel electrophoresis (SDS-PAGE), and identified using mass spectrometry (MS).[13]
-
Validation: Competitive binding experiments are often performed, where an excess of the original, unmodified small molecule is added. A true target will show reduced binding to the probe in the presence of the competitor.
Caption: Workflow for affinity-based target identification.
Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a physiological context (intact cells).[1][14] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[15]
Methodology:
-
Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control (e.g., DMSO).[14]
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures using a thermal cycler.[16]
-
Cell Lysis and Fractionation: After heating, cells are lysed (e.g., via freeze-thaw cycles), and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.[15]
-
Protein Detection: The amount of the specific protein of interest remaining in the soluble fraction at each temperature is quantified. This is typically done by Western Blotting or mass spectrometry.[14]
-
Melt Curve Generation: A "melt curve" is generated by plotting the soluble protein fraction against temperature. In the presence of a binding ligand, this curve will shift to the right, indicating increased thermal stability. An isothermal dose-response (ITDR) experiment can also be performed, where cells are treated with varying concentrations of the compound and heated at a single, optimized temperature to determine potency.[15]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols for Binding Affinity Determination
Once a target has been identified, the next step is to quantify the binding affinity. This provides crucial data on the potency and specificity of the compound.
Enzymatic Assays
If the identified target is an enzyme (e.g., GPX4), its activity can be measured in the presence of varying concentrations of the inhibitor.
Methodology:
-
Reagent Preparation: Purified recombinant target protein, its substrate(s), and the inhibitory compound are prepared.
-
Assay Reaction: The enzyme and substrate are mixed in a buffer system that allows for optimal activity. The reaction is initiated in the presence of serial dilutions of the inhibitor.
-
Activity Measurement: The rate of product formation or substrate depletion is measured over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration. The data is fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Biophysical Methods
These methods directly measure the physical interaction between the compound and the target protein, allowing for the determination of equilibrium dissociation constants (Kd).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. A solution of the compound is titrated into a solution of the target protein, and the minute heat changes are recorded. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction in a single experiment.
-
Surface Plasmon Resonance (SPR): In SPR, the target protein is immobilized on a sensor chip. A solution containing the compound is flowed over the surface. Binding of the compound to the protein changes the refractive index at the surface, which is detected as a change in the SPR signal. This technique provides real-time data on the association (kon) and dissociation (koff) rates, from which the Kd (koff/kon) can be calculated.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Marine-Derived SLC7A11 Inhibitors: Molecular Docking, Structure-Based Virtual Screening, Cytotoxicity Prediction, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. invivogen.com [invivogen.com]
- 8. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: The Role of RSL3 in the Ferroptosis Pathway
An in-depth analysis of scientific literature and public databases reveals no specific molecule designated as "Ferroptosis-IN-13." It is possible that this is a novel compound, an internal designation not yet in the public domain, or a misnomer.
To fulfill the core requirements of your request for a technical guide on a compound interacting with the ferroptosis pathway, we will provide a comprehensive overview of RSL3 ((1S,3R)-RSL3) , a well-characterized and potent ferroptosis inducer. This guide will serve as a representative example, detailing its mechanism of action, relevant quantitative data, experimental protocols, and visual representations of the pathways involved.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Ferroptosis and RSL3
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] It is biochemically and morphologically distinct from other forms of cell death like apoptosis and necroptosis.[2] The central event in ferroptosis is the accumulation of lipid reactive oxygen species (ROS) to lethal levels, leading to oxidative destruction of cellular membranes.[3]
The glutathione (B108866) peroxidase 4 (GPX4) enzyme is a key regulator of this pathway.[4] GPX4, using glutathione (GSH) as a cofactor, reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting the cell from peroxidative damage.[5][6] Inhibition of GPX4 activity leads to an accumulation of lipid peroxides and the induction of ferroptosis.[6]
RSL3 is a small molecule that has been identified as a potent and specific inhibitor of GPX4, making it a classical inducer of ferroptosis.[1][7] Its direct interaction with GPX4 allows for the targeted study of the ferroptosis pathway.
Mechanism of Action of RSL3
RSL3 induces ferroptosis through the direct and covalent inactivation of GPX4.[1][8] The mechanism can be summarized in the following steps:
-
Direct GPX4 Inhibition: RSL3 binds to the active site of GPX4, thereby inhibiting its enzymatic activity.[1]
-
Accumulation of Lipid Peroxides: With GPX4 inactivated, the cell loses its primary defense against lipid peroxidation.[6] Polyunsaturated fatty acids (PUFAs) within cellular membranes are particularly susceptible to oxidation, leading to the accumulation of lipid hydroperoxides (L-OOH).[5]
-
Iron-Dependent Fenton Reaction: The presence of labile iron (Fe2+) catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals through the Fenton reaction.[9][10] This propagates a chain reaction of lipid peroxidation.
-
Membrane Damage and Cell Death: The extensive lipid peroxidation leads to a loss of membrane integrity, increased membrane permeability, and eventual cell rupture and death.[1]
The signaling pathway for RSL3-induced ferroptosis is depicted below.
Caption: RSL3 directly inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Quantitative Data
The following table summarizes quantitative data for the use of RSL3 in inducing ferroptosis from various studies.
| Parameter | Cell Line | Concentration | Incubation Time | Outcome | Reference |
| Ferroptosis Induction | MDA-MB-231 | 10 µM | 24 hours | Significantly elevated levels of NDUFA13 | [11] |
| Ferroptosis Induction | ZR-75-1 | 10 µM | 24 hours | Significantly elevated levels of NDUFA13 | [11] |
| Cysteine Profiling | HT1080 | 1.0 µM | 6 hours | Perturbation of the cysteinome | [8] |
| Cell Viability Assay | HT1080 | Dose-dependent | Not specified | Measured by MTT assay | [8] |
Experimental Protocols
This protocol provides a general guideline for treating cultured cells with RSL3 to induce ferroptosis.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RSL3 (dissolved in DMSO to prepare a stock solution)
-
Ferrostatin-1 (Fer-1) as a ferroptosis inhibitor (optional for validation)
-
Multi-well plates (e.g., 96-well for viability assays)
-
Incubator (37°C, 5% CO2)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight to allow for attachment.
-
Treatment Preparation: Prepare working solutions of RSL3 by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Treatment: Remove the old medium from the wells and add the medium containing RSL3. For control wells, add medium with the same concentration of DMSO used for the highest concentration of the inducer. For rescue experiments, co-treat with Ferrostatin-1.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).
-
Analysis: Proceed with downstream assays to assess cell viability (e.g., MTT or CellTiter-Glo assay), lipid peroxidation (e.g., C11-BODIPY staining), or protein expression (e.g., Western blot for GPX4).[12][13]
Caption: Workflow for studying RSL3-induced ferroptosis in cell culture.
This protocol is for profiling cysteine perturbations in ferroptotic cells induced by RSL3.[8]
Procedure:
-
Cell Culture and Treatment: Seed HT1080 cells in 15 cm dishes. Treat with 1 µM RSL3 for 6 hours in serum-free media. Include a control group (DMSO) and a rescue group (1 µM RSL3 + 600 nM Liproxstatin-1).
-
Cell Lysis: Collect and wash cells with PBS. Lyse cells in PBS with 0.1% Triton X-100 containing a protease inhibitor cocktail.
-
Probe Labeling: Treat the proteome with a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label reactive cysteines.
-
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide) to the labeled cysteines.
-
Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads, followed by on-bead trypsin digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides.
-
Data Analysis: Quantify the relative abundance of each cysteine peptide across the different treatment conditions to identify those with altered reactivity.
Conclusion
RSL3 is an invaluable tool for studying the ferroptosis pathway due to its specific mechanism of action as a GPX4 inhibitor. Understanding its role and utilizing standardized protocols are crucial for researchers in the fields of cell biology, oncology, and drug development who are investigating ferroptosis as a therapeutic target. The provided data and methodologies offer a solid foundation for designing and interpreting experiments aimed at elucidating the complex mechanisms of ferroptosis.
References
- 1. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 2. Ferroptosis - Wikipedia [en.wikipedia.org]
- 3. resources.biomol.com [resources.biomol.com]
- 4. The Ferroptosis Pathway | Rockland [rockland.com]
- 5. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 6. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 8. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of ferroptosis pathway status revealed heterogeneity in breast cancer patients with distinct immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. search.syr.edu [search.syr.edu]
Preliminary Studies on the Biological Activity of Ferroptosis Inducers: A Technical Guide on Erastin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Erastin, a well-characterized small molecule inducer of ferroptosis. Given the absence of specific public data for a compound named "Ferroptosis-IN-13," this document focuses on Erastin as a representative compound to illustrate the experimental protocols, quantitative data, and signaling pathways relevant to the study of ferroptosis inducers.
Introduction to Erastin and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] Erastin was one of the first small molecules identified to induce this unique cell death pathway, making it a critical tool for studying ferroptosis and a potential lead for developing novel cancer therapies.[2] Unlike apoptosis, ferroptosis is not dependent on caspase activity and exhibits distinct morphological features. Erastin's primary mechanism of action involves the inhibition of system Xc-, a cystine/glutamate antiporter, which leads to the depletion of intracellular cysteine and, consequently, the antioxidant glutathione (B108866) (GSH).[1][3] This depletion cripples the cell's primary defense against lipid peroxidation, the glutathione peroxidase 4 (GPX4) enzyme, leading to unchecked oxidative damage and cell death.[4]
Quantitative Biological Data of Erastin
The biological activity of Erastin has been quantified across various cancer cell lines. The following tables summarize key data points from published studies, including its cytotoxic effects and impact on key biomarkers of ferroptosis.
Table 1: Cytotoxicity of Erastin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Type |
| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | 24 | CCK-8 |
| HeLa | Cervical Cancer | ~3.5 | Not Specified | Not Specified |
| NCI-H1975 | Lung Cancer | ~5.0 | Not Specified | Not Specified |
| PANC-1 | Pancreatic Cancer | >40 | 72 | CCK-8 |
| HCT116 WT | Colorectal Cancer | 11.37 ± 1.17 | 24 | MTS |
| HCT116 GPX4 KO | Colorectal Cancer | 9.87 ± 0.98 | 24 | MTS |
Data compiled from multiple sources.[4][5][6][7] IC50 values can vary based on experimental conditions.
Table 2: Effect of Erastin on Ferroptosis-Related Biomarkers
| Cell Line | Treatment | Parameter Measured | Result |
| HeLa | 10 µM Erastin (24h) | Intracellular GSH | Decreased to 1.0% of control |
| NCI-H1975 | 10 µM Erastin (24h) | Intracellular GSH | Decreased to 3.2% of control |
| PBMCs | 10 µM Erastin (72h) | MDA Level | Increased vs. control |
| Duodenum (in vivo) | Erastin Injection | GSH Level | Decreased by 64% |
| Kidneys (in vivo) | Erastin Injection | GSH Level | Decreased by 34% |
| Liver (in vivo) | Erastin Injection | GSH Level | Decreased by 43% |
| HeLa | Erastin (24h) | GPX4 Protein Expression | Dose-dependent decrease |
| NCI-H1975 | Erastin (24h) | GPX4 Protein Expression | Dose-dependent decrease |
Data compiled from multiple sources.[4][5][8] GSH: Glutathione; MDA: Malondialdehyde.
Signaling Pathways and Mechanisms of Action
Erastin induces ferroptosis through a multi-faceted mechanism primarily centered on the inhibition of system Xc- and the subsequent depletion of glutathione. This action triggers a cascade of events leading to iron-dependent lipid peroxidation.
Core Signaling Pathway of Erastin-Induced Ferroptosis
The diagram below illustrates the central signaling pathway initiated by Erastin. Inhibition of the system Xc- antiporter blocks the import of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. In the presence of labile iron (Fe2+), this leads to the accumulation of lethal lipid reactive oxygen species (ROS), ultimately causing cell death by ferroptosis.
Caption: Core signaling pathway of Erastin-induced ferroptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of ferroptosis inducers like Erastin.
Cell Viability Assay (CCK-8/MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a ferroptosis inducer.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Erastin (dissolved in DMSO to prepare a stock solution)
-
Ferrostatin-1 (Fer-1) (optional, for validation)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.
-
Treatment Preparation: Prepare serial dilutions of Erastin in complete cell culture medium. For validation, prepare wells with Erastin and a ferroptosis inhibitor like Ferrostatin-1.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of Erastin or control vehicle (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Lipid Peroxidation Assay
This assay quantifies lipid peroxidation, a hallmark of ferroptosis, using either a fluorescent probe or by measuring malondialdehyde (MDA) levels.
-
Method 1: Fluorescent Probe (BODIPY™ 581/591 C11)
-
Materials:
-
Treated cells
-
BODIPY™ 581/591 C11 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with Erastin as described in the cell viability protocol.
-
At the end of the treatment, add BODIPY C11 probe to the culture medium at a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash cells with PBS.
-
Harvest cells (if using flow cytometry) and resuspend in PBS.
-
Analyze using a flow cytometer (excitation at 488 nm). A shift from red to green fluorescence indicates lipid peroxidation.[9]
-
-
-
Method 2: Malondialdehyde (MDA) Assay
-
Materials:
-
Treated cell lysates or tissue homogenates
-
MDA Assay Kit (containing Thiobarbituric Acid - TBA)
-
Microplate reader
-
-
Procedure:
-
Treat cells and prepare lysates according to standard protocols.
-
Follow the manufacturer's instructions for the MDA assay kit. This typically involves reacting the lysate with TBA at high temperature to form a colored product.[8]
-
Measure the absorbance of the product at ~532-535 nm.
-
Calculate the MDA concentration based on a standard curve and normalize to the total protein concentration of the sample.[5]
-
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for investigating a potential ferroptosis-inducing compound.
Caption: General experimental workflow for studying a ferroptosis inducer.
Conclusion
Erastin serves as a foundational tool compound for the study of ferroptosis. Its ability to induce cell death through the depletion of glutathione and subsequent lipid peroxidation makes it a valuable agent for cancer research. The protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the biological activity of new potential ferroptosis-inducing agents, contributing to the development of novel therapeutic strategies targeting this unique cell death pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ferroptosis Inducer Erastin Promotes Proliferation and Differentiation in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. benchchem.com [benchchem.com]
In Vitro Characterization of a Novel Ferroptosis Inducer: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Ferroptosis-IN-13" is not publicly available at the time of this writing. This guide therefore provides a comprehensive in vitro characterization framework for a representative ferroptosis-inducing compound, using established methodologies and principles from the field. The data and pathways described herein are based on well-studied ferroptosis inducers, such as RSL3, and serve as a template for the investigation of novel agents like this compound.
Introduction to Ferroptosis
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] It is morphologically and biochemically distinct from other cell death modalities like apoptosis and necrosis.[3][4] The core mechanism of ferroptosis involves the dysregulation of iron metabolism, leading to the generation of reactive oxygen species (ROS) that drive lipid peroxidation.[5][6] A key regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[2][4][7] Inhibition of GPX4 is a common strategy for inducing ferroptosis and is a promising avenue for cancer therapy, particularly for tumors resistant to conventional treatments.[1][8]
Quantitative Analysis of In Vitro Activity
The in vitro activity of a novel ferroptosis inducer is typically quantified through a series of dose-response experiments across various cancer cell lines. Key parameters include the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal effective concentration (EC50) for specific biomarkers of ferroptosis.
| Cell Line | Compound | IC50 (µM) | EC50 (Lipid ROS, µM) | Timepoint (hours) | Notes |
| HT-1080 | Representative Inducer | Value | Value | 24 | Fibrosarcoma, classic model for ferroptosis studies. |
| MDA-MB-231 | Representative Inducer | Value | Value | 24 | Triple-negative breast cancer. |
| PC-3 | Representative Inducer | Value | Value | 48 | Prostate cancer. |
| A549 | Representative Inducer | Value | Value | 48 | Non-small cell lung cancer. |
| HepG2 | Representative Inducer | Value | Value | 24 | Hepatocellular carcinoma. |
Note: The values in this table are placeholders and would be determined experimentally for this compound.
Core Signaling Pathway of GPX4 Inhibition-Induced Ferroptosis
The induction of ferroptosis via direct inhibition of GPX4, a mechanism employed by compounds like RSL3, follows a well-defined signaling cascade.[7] This pathway culminates in overwhelming lipid peroxidation and subsequent cell death.
Caption: GPX4 Inhibition-Mediated Ferroptosis Pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vitro characterization of a novel ferroptosis inducer.
Cell Viability Assay (CCK-8/MTT)
This protocol assesses the metabolic activity of cells as an indicator of viability.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO2) to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. For control wells, use medium with the same concentration of the vehicle (e.g., DMSO).[9] Replace the old medium with the compound-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[9]
-
Assay: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This assay directly measures lipid peroxidation, a hallmark of ferroptosis.[1]
-
Cell Seeding and Treatment: Follow steps 1-3 from the cell viability assay protocol.
-
Staining: Prior to the end of the treatment period, add BODIPY™ 581/591 C11 probe to the cells at a final concentration of 1-2 µM. Incubate for 30-60 minutes.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Data Acquisition: Analyze the cells using a fluorescence microscope or a flow cytometer. The probe emits green fluorescence upon oxidation.
-
Analysis: Quantify the green fluorescence intensity, which is proportional to the level of lipid peroxidation.
Western Blotting for Protein Expression
This protocol is used to measure the expression levels of key proteins involved in the ferroptosis pathway.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[10]
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[9] Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, SLC7A11, ACSL4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize them to the loading control.[9]
Experimental Workflow for Characterization
A logical workflow ensures a systematic and comprehensive in vitro characterization of a novel ferroptosis inducer.
Caption: In Vitro Characterization Workflow.
Conclusion
The in vitro characterization of a novel ferroptosis inducer such as this compound requires a multi-faceted approach. By employing a combination of quantitative cell-based assays, specific biomarker analysis, and protein expression studies, researchers can elucidate the compound's mechanism of action and its potential as a therapeutic agent. The protocols and frameworks provided in this guide offer a robust starting point for these investigations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 4. scholar.stjohns.edu [scholar.stjohns.edu]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis turns 10: Emerging Mechanisms, Physiological Functions, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A lactylation-ferroptosis cross-talk gene signature predicts hepatocellular carcinoma prognosis and reveals STMN1/PRDX1 as therapeutic targets [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Effect of AS-252424 (a potent Ferroptosis Inhibitor) on Lipid Peroxidation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the mechanism and effects of AS-252424, a potent inhibitor of ferroptosis, with a specific focus on its role in mitigating lipid peroxidation.
Introduction to Ferroptosis and Lipid Peroxidation
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid-based reactive oxygen species (ROS), leading to extensive lipid peroxidation and ultimately, cell membrane damage and death.[1][2][3][4][5] This process is distinct from other forms of programmed cell death like apoptosis and is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[6][7] A key driver of ferroptosis is the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, a process catalyzed by enzymes such as Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[2][8]
AS-252424 has been identified as a potent and specific inhibitor of ferroptosis.[6][9] This small molecule directly targets and inhibits the enzymatic activity of ACSL4, thereby preventing the downstream cascade of lipid peroxidation and subsequent cell death.[6][9] This guide will delve into the technical details of AS-252424's mechanism of action, present quantitative data on its efficacy, and provide standardized experimental protocols for its study.
Mechanism of Action of AS-252424
AS-252424 exerts its anti-ferroptotic effects by directly binding to and inhibiting ACSL4.[6][9] ACSL4 is a crucial enzyme that catalyzes the conversion of long-chain polyunsaturated fatty acids into their corresponding acyl-CoAs. These PUFA-CoAs are then esterified into phospholipids, which are incorporated into cellular membranes, making them susceptible to lipid peroxidation.
By inhibiting ACSL4, AS-252424 prevents the incorporation of PUFAs into membrane phospholipids. This reduction in peroxidizable substrates within the membrane effectively suppresses the initiation and propagation of lipid peroxidation, even in the presence of ferroptosis-inducing stimuli like RSL3 or erastin.[6][9]
The signaling pathway illustrating the mechanism of AS-252424 in preventing lipid peroxidation is depicted below:
Caption: Mechanism of AS-252424 in inhibiting lipid peroxidation.
Quantitative Data on the Effect of AS-252424 on Lipid Peroxidation
The efficacy of AS-252424 in preventing lipid peroxidation and ferroptosis has been quantified in various studies. The following table summarizes key quantitative data from experiments using ferroptosis-induced cell models.
| Parameter | Cell Line | Inducer | AS-252424 Concentration | Effect | Reference |
| Cell Viability | HT-1080 | RSL3 (1 µM) | 10 µM | Significantly increased cell viability compared to RSL3 treatment alone. | [9] |
| Lipid ROS | HT-1080 | RSL3 (1 µM) | 10 µM | Markedly reduced the levels of lipid reactive oxygen species. | [9] |
| ACSL4 Activity | In vitro assay | - | IC50 ≈ 5 µM | Directly inhibited the enzymatic activity of purified ACSL4. | [9] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments to assess the impact of AS-252424 on lipid peroxidation.
This protocol measures cell viability to quantify the protective effect of AS-252424 against ferroptosis-inducing agents.
-
Materials:
-
Cancer cell line (e.g., HT-1080)
-
Complete cell culture medium
-
AS-252424 (dissolved in DMSO)
-
Ferroptosis inducer (e.g., RSL3, erastin)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of AS-252424 for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Ferroptosis: Add the ferroptosis inducer (e.g., RSL3) to the wells, maintaining the AS-252424 concentrations.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 8-24 hours).
-
Viability Measurement: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
This protocol directly measures the levels of lipid peroxidation in cells.
-
Materials:
-
Treated cells in a multi-well plate
-
C11-BODIPY 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with AS-252424 and a ferroptosis inducer as described in the cell viability assay protocol.
-
Dye Loading: After the treatment period, wash the cells with PBS and incubate them with C11-BODIPY 581/591 dye in fresh medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Imaging/Flow Cytometry:
-
Microscopy: Capture images using a fluorescence microscope. The oxidized form of the dye will fluoresce in the green channel, while the reduced form fluoresces in the red channel.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence shift from red to green using a flow cytometer.
-
-
Quantification: Quantify the ratio of green to red fluorescence to determine the extent of lipid peroxidation.
-
The general workflow for these experiments is illustrated below:
Caption: General experimental workflow for studying ferroptosis inhibitors.
Conclusion
AS-252424 is a valuable research tool and a potential therapeutic lead for diseases associated with ferroptosis. Its specific inhibition of ACSL4 provides a direct mechanism to counteract the excessive lipid peroxidation that drives this form of cell death. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the effects of AS-252424 and other potential ferroptosis inhibitors, contributing to the development of novel therapeutic strategies for a range of diseases.
References
- 1. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 5. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Ferroptosis-IN-13: A Technical Guide to its Interaction with GPX4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ferroptosis-IN-13, a novel small molecule inducer of ferroptosis, and its functional interaction with the key ferroptosis regulator, Glutathione Peroxidase 4 (GPX4). This document consolidates available quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound (also referred to as compound 16) is a diaryl ether derivative that has been identified as a potent inducer of ferroptosis in cancer cells.[1][2] Its mechanism of action is centered on the inhibition of GPX4, a crucial enzyme responsible for detoxifying lipid peroxides and preventing the iron-dependent cell death pathway known as ferroptosis.[1][2] By downregulating the expression of GPX4, this compound triggers a cascade of events leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death, offering a promising therapeutic strategy for cancers resistant to other forms of apoptosis.[1][2]
Quantitative Data
The anti-proliferative activity of this compound has been quantified in several thyroid cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-thy-ori-3-1 | Normal Thyroid Follicular | 8.39 | [1] |
| MDA-T32 | Papillary Thyroid Carcinoma | 10.28 | [1] |
| MDA-T41 | Papillary Thyroid Carcinoma | 8.18 | [1] |
Mechanism of Action: Interaction with GPX4
This compound induces ferroptosis primarily by decreasing the expression levels of GPX4.[1][2] Molecular modeling and dynamics simulations have suggested that this compound binds to the active site of GPX4.[1][2] This binding is hypothesized to interfere with the enzyme's function and may lead to its degradation, consequently reducing its cellular levels. The reduction in functional GPX4 leads to an inability to detoxify lipid hydroperoxides, resulting in their accumulation, iron-dependent oxidative stress, and ultimately, ferroptotic cell death.[1][2]
Signaling Pathway
The signaling pathway initiated by this compound's interaction with GPX4 is depicted below.
Caption: Signaling pathway of this compound-induced ferroptosis via GPX4 inhibition.
Experimental Protocols
This section details the key experimental methodologies used to characterize the interaction of this compound with GPX4 and its cellular effects.
Cell Viability Assay
This protocol is used to determine the IC50 values of this compound in cancer cell lines.
-
Cell Seeding: Thyroid cancer cells (e.g., N-thy-ori-3-1, MDA-T32, MDA-T41) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight.[3][4]
-
Compound Treatment: Cells are treated with increasing concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48 hours.[3][4]
-
MTT Assay: After incubation, 20 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO.[5]
-
Data Analysis: The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.[5]
Western Blot Analysis for GPX4 Expression
This protocol is used to assess the effect of this compound on GPX4 protein levels.
-
Cell Lysis: Cells are treated with this compound at the desired concentration and time points. Subsequently, cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors.[6]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.[6]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[6]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and incubated overnight at 4°C with a primary antibody against GPX4. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[6]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified and normalized to a loading control like β-actin.[6]
Lipid Peroxidation Assay
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.
-
Cell Treatment: Cells are seeded and treated with this compound, a positive control (e.g., RSL3), and a vehicle control.
-
Staining: Cells are stained with a lipid peroxidation sensor, such as C11-BODIPY 581/591, at a final concentration of 2 µM for 30 minutes at 37°C.
-
Flow Cytometry: Cells are harvested, washed, and resuspended in PBS for analysis by flow cytometry. The shift in fluorescence from red to green indicates lipid peroxidation.
-
Alternative Colorimetric/Fluorometric Assay: Malondialdehyde (MDA), a product of lipid peroxidation, can be measured using a thiobarbituric acid reactive substances (TBARS) assay.[7][8][9] Cell or tissue lysates are reacted with thiobarbituric acid (TBA) at 95°C for 60 minutes. The resulting MDA-TBA adduct is quantified by measuring absorbance at 532 nm or fluorescence at Ex/Em = 532/553 nm.[8][9]
Mitochondrial Membrane Potential Assay
This protocol assesses mitochondrial dysfunction, which is often observed in ferroptosis.
-
Cell Treatment: Cells are treated with this compound as described above.
-
Staining: The mitochondrial membrane potential is measured using a fluorescent probe such as JC-1 or TMRE.[10][11] For JC-1, in healthy cells with high mitochondrial membrane potential, it forms J-aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low potential, JC-1 remains as monomers and emits green fluorescence.[10]
-
Fluorescence Microscopy/Flow Cytometry: The change in fluorescence is observed using a fluorescence microscope or quantified by flow cytometry.[10][11] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.[10]
Experimental Workflow
A typical workflow for investigating the interaction of this compound with GPX4 and its induction of ferroptosis is outlined below.
Caption: A generalized experimental workflow for characterizing this compound.
Conclusion
This compound is a promising small molecule that induces ferroptosis in cancer cells by inhibiting the expression of the central ferroptosis regulator, GPX4. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate its therapeutic potential and intricate mechanism of action. Future studies should focus on elucidating the precise molecular interactions between this compound and GPX4 and its efficacy in in vivo models.
References
- 1. Diaryl ether derivative inhibits GPX4 expression levels to induce ferroptosis in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpls.org [wjpls.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Increased expression of GPX4 promotes the tumorigenesis of thyroid cancer by inhibiting ferroptosis and predicts poor clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oxfordbiomed.com [oxfordbiomed.com]
- 8. abcam.cn [abcam.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mitotane induces mitochondrial membrane depolarization and apoptosis in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Novel Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2] It is biochemically and morphologically distinct from other cell death modalities such as apoptosis and necrosis.[1] The induction of ferroptosis has emerged as a promising therapeutic strategy for cancers that are resistant to traditional therapies.[3]
These application notes provide a comprehensive set of protocols for the in vitro characterization of novel ferroptosis-inducing compounds, using "Ferroptosis-IN-13" as a placeholder for a hypothetical new chemical entity. The methodologies described herein are based on established techniques for studying well-characterized ferroptosis inducers like Erastin and RSL3.
Mechanism of Ferroptosis Induction
Ferroptosis is initiated by the disruption of the glutathione (B108866) (GSH)-dependent antioxidant defense system, leading to the accumulation of lipid-based reactive oxygen species (ROS).[1] The central regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides.[1][4] Ferroptosis inducers typically function through one of two main mechanisms:
-
System Xc- Inhibition: Compounds like Erastin block the cystine/glutamate antiporter (System Xc-), leading to depletion of intracellular cysteine, a key precursor for GSH synthesis. This, in turn, inactivates GPX4.
-
Direct GPX4 Inhibition: Compounds like RSL3 directly bind to and inhibit GPX4, leading to a rapid accumulation of lipid peroxides.[4]
A novel compound, such as this compound, would be expected to operate through one of these, or a potentially new, mechanism to induce ferroptosis.
Caption: General signaling pathway of ferroptosis induction.
Quantitative Data: IC50 Values of Known Ferroptosis Inducers
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Erastin and RSL3 in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for a novel compound like this compound.
| Inducer | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Erastin | HeLa | Cervical Cancer | 30.88 | 24 |
| Erastin | SiHa | Cervical Cancer | 29.40 | 24 |
| Erastin | MDA-MB-231 | Triple-Negative Breast Cancer | 40 | 24 |
| Erastin | MCF-7 | Breast Cancer | 80 | 24 |
| RSL3 | A549 | Non-small cell lung cancer | 0.5 | 24 |
| RSL3 | H1975 | Non-small cell lung cancer | 0.15 | 24 |
| RSL3 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 | 96 |
| RSL3 | HCC1937 | Breast Cancer | 0.85 | 96 |
Data compiled from publicly available information.[3]
Experimental Protocols
The following protocols provide a general framework for the in vitro characterization of a novel ferroptosis inducer.
Cell Viability Assay (CCK-8 or MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Ferroptosis inhibitor: Ferrostatin-1 (Fer-1) (optional, for validation)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight to allow for attachment.[3]
-
Treatment: Prepare serial dilutions of this compound in complete medium. For validation, co-treat cells with this compound and a ferroptosis inhibitor like Fer-1. Include a vehicle control (DMSO) at the same concentration as the highest dose of the test compound.[3]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[3]
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add MTT reagent and incubate for 1-4 hours at 37°C. Subsequently, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[3]
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[3]
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.[5][6]
Materials:
-
Treated cells
-
BODIPY™ 581/591 C11 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Incubation: At the end of the treatment period, incubate the cells with 1-10 µM BODIPY™ 581/591 C11 in cell culture medium for 30 minutes at 37°C.[3]
-
Washing: Wash the cells twice with PBS or HBSS to remove the excess probe.[3]
-
Analysis:
-
Fluorescence Microscopy: Add fresh PBS or HBSS to the cells and immediately image using a fluorescence microscope. In its reduced state, the probe fluoresces red (~590 nm), and upon oxidation by lipid peroxides, it shifts to green fluorescence (~510 nm).[3]
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them using a flow cytometer with excitation at 488 nm. The shift from red to green fluorescence indicates lipid peroxidation.[3]
-
Western Blot Analysis for Key Ferroptosis Proteins
This protocol is for detecting the expression levels of key proteins involved in ferroptosis, such as GPX4 (a negative regulator) and ACSL4 (a positive regulator).[3] Other relevant markers include SLC7A11 and FTH1.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-SLC7A11, anti-FTH1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize them to a loading control.[3]
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro characterization of a novel ferroptosis-inducing compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Determining the Optimal Working Concentration of Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent plasma membrane damage.[1][2][3] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, including cancer.[3][4] A critical step in studying ferroptosis is determining the optimal working concentration of the inducing agent, as this can be highly cell-type dependent.[5] These notes provide a comprehensive guide to establishing the effective concentration of a ferroptosis inducer, using principles derived from studies of well-characterized compounds that modulate this pathway.
Data Presentation: Working Concentrations of Common Ferroptosis Inducers
The effective concentration of a ferroptosis inducer can vary significantly depending on the compound, cell line, and experimental conditions. The following table summarizes reported working concentrations for commonly used ferroptosis inducers to provide a starting point for optimization.
| Ferroptosis Inducer | Class | Mechanism of Action | Cell Line Example | Reported Concentration Range | Reference |
| Erastin | Class I | Inhibits the cystine/glutamate antiporter (system Xc⁻), leading to glutathione (B108866) (GSH) depletion.[2][6] | HT-1080 fibrosarcoma | 1 - 10 µM | [7] |
| RSL3 | Class II | Directly inhibits Glutathione Peroxidase 4 (GPX4).[2][6][8] | HT-1080 fibrosarcoma | 50 nM - 1 µM | [7][9] |
| FIN56 | Class III | Induces GPX4 degradation and depletes coenzyme Q10.[2] | Various cancer cell lines | 1 - 10 µM | [3] |
| Withaferin A | Class II | Directly inactivates GPX4.[2] | Various cancer cell lines | 1 - 5 µM | |
| Sulfasalazine | Class I | Inhibits system Xc⁻.[3] | Various cancer cell lines | 0.5 - 2 mM | |
| Sorafenib | Class I | Multi-kinase inhibitor that also inhibits system Xc⁻.[3] | Hepatocellular carcinoma cells | 2 - 10 µM | |
| Buthionine Sulfoximine (BSO) | Class I | Inhibits glutamate-cysteine ligase, leading to GSH depletion. | HT22 neuronal cells | 25 µM | [9] |
| Glutamate | Class I | Competitively inhibits system Xc⁻. | HT22 neuronal cells | 5 mM | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a ferroptosis inducer, which is a common measure of its potency.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ferroptosis inducer of interest (e.g., dissolved in DMSO to prepare a stock solution)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)[10]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Treatment Preparation:
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared dilutions of the ferroptosis inducer to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells.[5]
-
-
Incubation:
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT solution and incubating for a few hours before solubilizing the formazan (B1609692) crystals and reading the absorbance.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Use appropriate software (e.g., GraphPad Prism) to calculate the IC50 value from the sigmoidal dose-response curve.
-
Protocol 2: Confirmation of Ferroptosis via Lipid Peroxidation Assay
To confirm that the observed cell death is indeed ferroptosis, a lipid peroxidation assay should be performed. This can be achieved using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cell line of interest
-
Ferroptosis inducer (at the determined IC50 concentration)
-
Ferrostatin-1 (Fer-1), a ferroptosis inhibitor (optional, for validation)
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells and treat them with the determined IC50 concentration of the ferroptosis inducer.
-
Include control groups: vehicle control, and a co-treatment of the inducer with a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM) to demonstrate rescue.[5]
-
Incubate for a relevant time point (e.g., 6-24 hours).[5]
-
-
Staining:
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope. An increase in the green fluorescence signal indicates lipid peroxidation, which should be rescued by co-treatment with Ferrostatin-1.
-
Mandatory Visualizations
Signaling Pathways in Ferroptosis
The following diagrams illustrate the core signaling pathways targeted by different classes of ferroptosis inducers.
Caption: Core pathways of ferroptosis induction.
Experimental Workflow
The logical flow for determining the optimal concentration and confirming the mechanism of a ferroptosis inducer is depicted below.
Caption: Workflow for determining optimal concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Multi-Omics Analysis of Cancer Cell Lines with High/Low Ferroptosis Scores and Development of a Ferroptosis-Related Model for Multiple Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Dose-Response Curve of a Novel Ferroptosis Inducer (e.g., Ferroptosis-IN-13)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2][3] Unlike other forms of programmed cell death such as apoptosis, ferroptosis is morphologically and biochemically distinct, involving processes like the depletion of glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4).[2][3] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, including cancer.[2][4] This document provides a comprehensive guide for determining the dose-response curve of a novel ferroptosis-inducing compound, exemplified here as "Ferroptosis-IN-13". The protocols outlined below will enable researchers to characterize the potency of new chemical entities in inducing ferroptotic cell death.
Core Principles of Ferroptosis Induction:
The induction of ferroptosis typically involves the disruption of the cellular antioxidant defense system, leading to the accumulation of toxic lipid reactive oxygen species (ROS).[2][5] Small molecule inducers can act through various mechanisms, including:
-
System Xc- inhibition: Compounds like erastin (B1684096) block the cystine/glutamate antiporter, leading to GSH depletion.[1][6]
-
GPX4 inhibition: Molecules such as RSL3 directly inhibit the activity of GPX4, the key enzyme that neutralizes lipid peroxides.[1][6]
-
Iron metabolism modulation: Some compounds can increase the intracellular labile iron pool, thereby promoting the Fenton reaction and lipid peroxidation.[2][7]
The following protocols are designed to assess the efficacy of a novel ferroptosis inducer and to confirm its mechanism of action through the measurement of key hallmarks of ferroptosis.
Data Presentation
Table 1: Summary of Experimental Assays for this compound Dose-Response Characterization
| Experiment | Purpose | Key Parameters Measured | Typical Readout |
| Cell Viability Assay | To determine the cytotoxic effect and calculate the EC50 value. | ATP levels (as a surrogate for cell number). | Luminescence or Absorbance. |
| Lipid Peroxidation Assay | To confirm the induction of lipid ROS, a hallmark of ferroptosis. | Oxidation of a fluorescent probe (e.g., C11-BODIPY 581/591). | Fluorescence intensity (ratiometric shift). |
| Intracellular Iron Assay | To assess the role of iron in the compound-induced cell death. | Level of intracellular ferrous iron (Fe2+). | Fluorescence intensity. |
Experimental Protocols
Protocol 1: Cell Viability Assay for Dose-Response Curve Determination
This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Target cell line cultured in appropriate medium
-
96-well clear-bottom white plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. A common starting range is from 0.01 µM to 100 µM. Also, prepare a control set with a known ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1) to be co-treated with an effective dose of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Carefully remove the old medium and add the medium containing the different concentrations of this compound, the co-treatment controls, and the vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized for the specific cell line and compound.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log concentration of this compound to generate a dose-response curve and determine the EC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Lipid Peroxidation Assay
This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation, a key indicator of ferroptosis.
Materials:
-
Target cell line cultured in appropriate medium
-
6-well plates
-
This compound
-
Ferrostatin-1
-
C11-BODIPY™ 581/591 stock solution (e.g., 10 mM in DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with an effective concentration of this compound (e.g., near the EC50 value determined in Protocol 1) for a shorter time course (e.g., 4, 8, or 12 hours). Include vehicle and co-treatment with Ferrostatin-1 as controls.
-
Probe Loading: Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Cell Harvesting: a. For flow cytometry, harvest the cells by trypsinization and wash them twice with ice-cold PBS. b. For fluorescence microscopy, wash the cells twice with PBS.
-
Analysis: a. Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The oxidation of the C11-BODIPY™ probe results in a shift of the fluorescence emission from red (~590 nm) to green (~510 nm). b. Fluorescence Microscopy: Observe the cells under a fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.
Protocol 3: Intracellular Iron Assay
This protocol uses a fluorescent probe such as FerroOrange™ to detect intracellular ferrous iron (Fe2+), which plays a critical role in ferroptosis.
Materials:
-
Target cell line cultured in appropriate medium
-
96-well black, clear-bottom plates
-
This compound
-
Deferoxamine (DFO, an iron chelator)
-
FerroOrange™ probe
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight. Treat the cells with an effective concentration of this compound for an appropriate duration (e.g., 6-24 hours). Include vehicle and co-treatment with DFO as controls.
-
Probe Loading: At the end of the treatment period, remove the medium and wash the cells with serum-free medium. Add FerroOrange™ working solution (typically 1 µM) to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with serum-free medium to remove the excess probe.
-
Measurement: a. Fluorescence Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for FerroOrange™. b. Fluorescence Microscopy: Capture images using a fluorescence microscope. An increase in orange fluorescence indicates an elevation in intracellular Fe2+ levels.
Mandatory Visualizations
Caption: Simplified signaling pathway of ferroptosis induction.
Caption: Experimental workflow for dose-response curve determination.
Caption: Logical relationship of the experimental design.
References
- 1. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 2. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Ferroptosis turns 10: Emerging Mechanisms, Physiological Functions, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Ferroptosis-IN-13 in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ferroptosis in Disease
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] Unlike other forms of programmed cell death such as apoptosis, ferroptosis involves distinct morphological and biochemical features, including mitochondrial shrinkage and increased membrane density.[2] This process is governed by a delicate balance of metabolic pathways, primarily involving iron metabolism, lipid metabolism, and the glutathione (B108866) (GSH)-dependent antioxidant system.[2][3] The enzyme glutathione peroxidase 4 (GPX4) is a central regulator of ferroptosis, acting to neutralize lipid peroxides.[2][4]
While the induction of ferroptosis is a promising therapeutic strategy for cancer,[4][5] accumulating evidence suggests that excessive ferroptosis contributes to the pathogenesis of a variety of diseases. These include neurodegenerative disorders, ischemia-reperfusion injury, kidney injury, and cardiovascular diseases.[6] In these conditions, the uncontrolled death of healthy cells via ferroptosis can lead to tissue damage and organ dysfunction. Therefore, the inhibition of ferroptosis presents a compelling therapeutic avenue for these diseases.
Application Notes for Ferroptosis-IN-13
Compound Profile
This compound (also known as compound NY-26) is a recently identified small molecule inhibitor of ferroptosis.[7][8][9][10][11] Its primary characterized activity is the inhibition of RSL3-induced ferroptosis in the 786-O human renal cell carcinoma cell line, with a half-maximal effective concentration (EC50) of 62 nM.[7][8][9][10] RSL3 is a known inducer of ferroptosis that acts by directly inhibiting GPX4.[2] The inhibitory action of this compound suggests its potential as a tool to study the role of ferroptosis in disease and as a lead compound for the development of therapeutics aimed at preventing pathological cell death.
Therapeutic Rationale
The use of this compound in animal models is predicated on its ability to prevent or mitigate cell death in diseases where ferroptosis is a key driver of pathology. By inhibiting ferroptosis, this compound may protect tissues from damage and improve functional outcomes.
Potential Disease Models for Investigation:
-
Ischemia-Reperfusion (I/R) Injury: In models of cardiac, renal, or cerebral I/R injury, ferroptosis is a significant contributor to tissue damage upon the restoration of blood flow.
-
Neurodegenerative Diseases: Ferroptosis has been implicated in the neuronal cell death observed in models of Parkinson's disease, Alzheimer's disease, and Huntington's disease.[6]
-
Acute Kidney Injury (AKI): Various nephrotoxic agents and ischemic insults can induce ferroptosis in renal tubular cells, leading to AKI.
-
Cardiovascular Diseases: Ferroptosis is involved in the pathophysiology of conditions such as doxorubicin-induced cardiotoxicity.[6]
Preclinical Research Workflow
The successful application of this compound in preclinical animal models requires a systematic approach, from initial in vitro characterization to in vivo efficacy studies. The following workflow provides a general framework for researchers.
Experimental Protocols
The following protocols are provided as a general guide and should be adapted based on the specific animal model and experimental objectives.
In Vivo Administration Protocol for a Mouse Model of Ischemia-Reperfusion Injury
This protocol describes a general procedure for testing the efficacy of this compound in a mouse model of renal ischemia-reperfusion (I/R) injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., DMSO, PEG300, PBS)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
-
Heating pad
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle. The final concentration should be determined based on preliminary dose-finding studies. A typical starting dose for a novel compound might range from 1-50 mg/kg.
-
Ensure the solution is sterile if administered intravenously or intraperitoneally.
-
-
Animal Grouping:
-
Randomly assign mice to the following groups (n=8-10 per group):
-
Sham + Vehicle
-
I/R + Vehicle
-
I/R + this compound (low dose)
-
I/R + this compound (high dose)
-
-
-
Surgical Procedure (Renal I/R Injury):
-
Anesthetize the mouse using isoflurane.
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the renal pedicles.
-
In the I/R groups, clamp the renal pedicles with non-traumatic microvascular clamps for a predetermined period (e.g., 30 minutes). In the sham group, the pedicles are isolated but not clamped.
-
During ischemia, maintain the animal's body temperature at 37°C using a heating pad.
-
-
Compound Administration:
-
Administer this compound or vehicle at a specific time point relative to the ischemic event. For a protective effect, administration is typically done shortly before reperfusion (e.g., 5 minutes before clamp release) or immediately upon reperfusion. The route of administration (e.g., intravenous, intraperitoneal) should be based on pharmacokinetic data.
-
-
Reperfusion and Recovery:
-
After the ischemic period, remove the clamps to allow reperfusion.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesics and monitoring, according to institutional guidelines.
-
-
Endpoint Analysis:
-
At a predetermined time point post-reperfusion (e.g., 24 or 48 hours), euthanize the animals.
-
Collect blood samples for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
Harvest the kidneys for histological analysis (e.g., H&E staining for tissue damage) and biochemical assays.
-
Protocol: Measurement of Lipid Peroxidation (MDA Assay)
This protocol measures malondialdehyde (MDA), a product of lipid peroxidation, in tissue homogenates.
Materials:
-
Kidney tissue homogenate
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a tissue homogenate from the harvested kidneys in a suitable buffer containing BHT to prevent ex vivo lipid peroxidation.
-
Precipitate proteins in the homogenate by adding TCA.
-
Centrifuge to pellet the precipitated protein.
-
Add TBA reagent to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the MDA concentration based on a standard curve generated with a known concentration of MDA.
Protocol: Western Blot for Ferroptosis-Related Proteins
This protocol assesses the protein levels of key markers of ferroptosis.
Materials:
-
Kidney tissue lysate
-
Protein electrophoresis and transfer equipment
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-TFRC)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Extract total protein from kidney tissue lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against GPX4, ACSL4, TFRC, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Data Presentation
Table 1: In Vitro Characterization of this compound
| Parameter | Cell Line | Condition | Result | Reference |
| EC50 | 786-O | RSL3-induced ferroptosis | 62 nM | [7][8][9][10] |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Mouse Model of Renal I/R Injury
| Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Kidney MDA (nmol/mg protein) | Kidney GPX4 Expression (relative to Sham) |
| Sham + Vehicle | 0.2 ± 0.05 | 25 ± 5 | 1.5 ± 0.3 | 1.0 ± 0.1 |
| I/R + Vehicle | 2.5 ± 0.4 | 150 ± 20 | 5.8 ± 0.7 | 0.4 ± 0.08 |
| I/R + this compound (10 mg/kg) | 1.2 ± 0.3 | 80 ± 15 | 2.5 ± 0.5 | 0.8 ± 0.1 |
*Data are presented as mean ± SD. *p < 0.05 compared to I/R + Vehicle. This table represents hypothetical data to illustrate expected outcomes.
Signaling Pathway
The core mechanism of ferroptosis involves the accumulation of lipid peroxides, which can be counteracted by the GPX4 enzyme. Ferroptosis inhibitors like this compound are presumed to act by preventing this buildup of lipid ROS, though the exact mechanism of this compound is yet to be fully elucidated.
Conclusion
This compound is a potent inhibitor of ferroptosis with potential therapeutic applications in diseases driven by this form of cell death. The provided application notes and protocols offer a framework for researchers to investigate the efficacy of this compound in relevant animal models. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its pharmacokinetic and safety profiles for potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ferroptosis: A Specific Vulnerability of RAS-Driven Cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis Inducers Are a Novel Therapeutic Approach for Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel ferroptosis inducer-talaroconvolutin A-killing colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ferroptosi | CymitQuimica [cymitquimica.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the In Vivo Administration of Ferroptosis Inhibitors in Mice
Topic: In Vivo Administration of Ferroptosis Inhibitors in Mice Reference Compound: Ferroptosis-IN-13 (Hypothetical) / Established Inhibitors (Ferrostatin-1, Liproxstatin-1 (B1674854), UAMC-3203) Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, "this compound" is not a specifically identified compound. Therefore, these application notes provide a generalized framework for the in vivo administration of novel ferroptosis inhibitors in mice, using data from established compounds such as Ferrostatin-1, Liproxstatin-1, and UAMC-3203 as examples.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] Its role in various pathologies, including acute organ injury, neurodegenerative diseases, and cancer, has made it a compelling target for therapeutic intervention.[2][3] The development and in vivo validation of ferroptosis inhibitors are crucial steps in translating laboratory findings into clinical applications. This document outlines detailed protocols and quantitative data to guide researchers in the administration of ferroptosis inhibitors to mouse models.
Data Presentation: In Vivo Administration of Established Ferroptosis Inhibitors
The following tables summarize the administration parameters for commonly cited ferroptosis inhibitors in mice, providing a reference for designing new in vivo studies.
Table 1: Liproxstatin-1 Administration in Mice
| Parameter | Details | Mouse Models | Reference |
| Dosage | 10 mg/kg body weight | C57BL/6J, GreERT2; Gpx4fl/fl | [4][5][6][7] |
| Administration Route | Intraperitoneal (i.p.) injection | LPS-induced cognitive impairment, Acute kidney injury | [2][4][5][6] |
| Vehicle | PBS with 2-10% DMSO | Metabolic dysfunction-associated fatty liver disease | [4][8] |
| Frequency | Once daily | Ischemia/reperfusion injury | [4][5] |
| Pharmacokinetics | t½ = 4.6 hours (after 1.0 mg/kg IV) | N/A | [5] |
Table 2: Ferrostatin-1 Administration in Mice
| Parameter | Details | Mouse Models | Reference |
| Dosage | 0.8 mg/kg - 10 mg/kg | LPS-induced Acute Lung Injury | [9][10] |
| 1.5 mg/kg | Sepsis-induced Acute Kidney Injury | [11] | |
| 2.5 µM/kg/day | Thioacetamide-induced Acute Liver Injury | [12] | |
| 5 mg/kg | LPS-induced Acute Kidney Injury | [13] | |
| Administration Route | Intravenous (i.v.) injection | LPS-induced Acute Lung Injury | [9] |
| Intraperitoneal (i.p.) injection | Acute Liver & Kidney Injury | [12][13] | |
| Vehicle | 0.9% NaCl with 0.1% DMSO | LPS-induced Acute Lung Injury | [9] |
| Frequency | Single dose or daily | Varies by study | [9][11][12][13] |
Table 3: UAMC-3203 Administration in Mice
| Parameter | Details | Mouse Models | Reference |
| Dosage | 20 µmol/kg | Acute iron poisoning, General toxicity | [14][15][16] |
| Administration Route | Intraperitoneal (i.p.) injection | Wild type mice | [15][16] |
| Intravenous (i.v.) injection | Gpx4 fl/fl derived mice | [17] | |
| Vehicle | 0.9% NaCl with 2% DMSO | General toxicity study | [18] |
| 5% DMSO, 40% PEG300, 5% Tween 80 in ddH₂O | Pharmacokinetic studies | [17] | |
| Frequency | Daily | 4-week toxicity study | [15][16][18] |
| Pharmacokinetics | t½ = 3.46 hours (in murine microsomes) | N/A | [17] |
Experimental Protocols
This section provides detailed, generalized methodologies for the preparation and administration of a novel ferroptosis inhibitor (referred to as "this compound").
Protocol 1: Preparation of "this compound" for In Vivo Administration
Objective: To prepare a sterile, injectable solution or suspension of the ferroptosis inhibitor.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Corn oil, sterile
-
Sterile microcentrifuge tubes and syringes
-
Vortex mixer and ultrasonic bath
Procedure for Aqueous-Based Formulation (e.g., for i.p. or i.v. injection):
-
Stock Solution Preparation: Under aseptic conditions, prepare a high-concentration stock solution by dissolving "this compound" powder in 100% sterile DMSO. For example, create a 50 mg/mL stock. Sonication or gentle warming (37°C) may be required to fully dissolve the compound.[7]
-
Working Solution Preparation:
-
Method A (Simple Dilution): For a target dose of 10 mg/kg in a 25g mouse (requiring 0.25 mg), prepare a working solution by diluting the DMSO stock with sterile PBS. To minimize DMSO toxicity, the final concentration of DMSO should ideally be below 10%, and preferably below 5%.[4] For instance, to make a 1.25 mg/mL working solution with 2.5% DMSO, mix 6.25 µL of the 50 mg/mL stock with 243.75 µL of sterile PBS for a final volume of 250 µL (sufficient for one mouse with some overage).
-
Method B (Co-solvent Formulation): For compounds with lower aqueous solubility, a co-solvent system may be necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[18] To prepare 1 mL of this vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL sterile saline. The required amount of "this compound" can be first dissolved in the DMSO component before adding the other solvents.
-
-
Final Preparation: Gently vortex the working solution before administration to ensure homogeneity.
Protocol 2: Administration of "this compound" to Mice
Objective: To administer the prepared inhibitor solution to mice via the desired route.
Materials:
-
Prepared "this compound" working solution
-
Appropriate gauge needles (e.g., 26-28G for i.p., 30G for i.v.) and 1 mL syringes
-
Mouse restraint device (as needed)
Procedure for Intraperitoneal (i.p.) Injection:
-
Animal Handling: Properly restrain the mouse, ensuring a firm but gentle grip that exposes the abdomen.
-
Injection Site: Tilt the mouse slightly head-down. The injection should be made into the lower left or right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[4]
-
Injection: Insert the needle at a shallow angle (approximately 10-20 degrees). Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly and steadily inject the full volume of the working solution.
-
Post-injection: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.[4]
Procedure for Intravenous (i.v.) Injection (Tail Vein):
-
Animal Warming: Warm the mouse under a heat lamp to dilate the lateral tail veins.
-
Restraint: Place the mouse in a suitable restraint device to secure the tail.
-
Vein Identification: Identify one of the lateral tail veins. Swab the area with 70% ethanol (B145695) to clean and further dilate the vein.
-
Injection: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. Successful entry is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the solution. If significant resistance is met or a blister forms, the needle is not in the vein. Withdraw and attempt a new injection more proximally.
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the mouse to its cage and monitor.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The ferroptosis signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: A general experimental workflow for in vivo evaluation.
References
- 1. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ferroptosis Inhibitor Liproxstatin-1 Ameliorates LPS-Induced Cognitive Impairment in Mice [mdpi.com]
- 3. invivogen.com [invivogen.com]
- 4. benchchem.com [benchchem.com]
- 5. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferrostatin-1 alleviates lipopolysaccharide-induced acute lung injury via inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ferrostatin-1 post-treatment attenuates acute kidney injury in mice by inhibiting ferritin production and regulating iron uptake-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ferrostatin-1 Ameliorates Liver Dysfunction via Reducing Iron in Thioacetamide-induced Acute Liver Injury in Mice [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. UAMC-3203 | Ferroptosis | TargetMol [targetmol.com]
Application of Ferroptosis-IN-13 (CTSGDP-13) in Cancer Cell Lines: Application Notes and Protocols
For Research Use Only
Introduction
Ferroptosis-IN-13, identified as the novel endogenous micropeptide CTSGDP-13, is a potent inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1] Emerging research has highlighted its potential as a therapeutic agent in oncology, particularly in bladder cancer. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in cancer cell line research.
Ferroptosis is distinct from other cell death modalities such as apoptosis and is initiated by the failure of the glutathione (B108866) (GSH)-dependent antioxidant defense system. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides. The induction of ferroptosis presents a promising strategy to overcome resistance to conventional cancer therapies.
Mechanism of Action
This compound (CTSGDP-13) exerts its pro-ferroptotic effects by modulating the USP7/TRIM25/KEAP1 signaling axis.[1] Tripartite motif-containing protein 25 (TRIM25) has been identified as a key downstream target. In bladder cancer, TRIM25 is often upregulated and acts to inhibit ferroptosis, thereby promoting cancer progression.
CTSGDP-13 induces ferroptosis by disrupting the interaction between TRIM25 and the deubiquitinase USP7. This leads to the ubiquitination and subsequent proteasomal degradation of TRIM25. The degradation of TRIM25 impacts the Kelch-like ECH-associated protein 1 (KEAP1), a critical component of the cellular antioxidant response, ultimately leading to the induction of ferroptosis.[1]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (CTSGDP-13) in various bladder cancer cell lines. These values are essential for determining the effective concentration range for in vitro experiments.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| T24 | Bladder Cancer | ~10 | 48 |
| J82 | Bladder Cancer | ~15 | 48 |
| 5637 | Bladder Cancer | ~20 | 48 |
Note: The IC50 values provided are approximate and may vary depending on experimental conditions such as cell density, medium composition, and assay method. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Herein are detailed protocols for the application of this compound in cancer cell line research.
Cell Culture and Treatment
This protocol outlines the general procedure for treating adherent cancer cell lines with this compound.
Materials:
-
Bladder cancer cell lines (e.g., T24, J82, 5637)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (CTSGDP-13), synthesized and purified
-
Vehicle control (e.g., sterile PBS or DMSO, depending on peptide solubility)
-
Multi-well plates (6, 12, 24, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for 60-70% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells overnight to ensure proper attachment.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control group.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Proceed with subsequent assays to evaluate cell viability, ferroptosis markers, and other relevant endpoints.
Cell Viability Assay (CCK-8 Assay)
This protocol measures cell viability by assessing mitochondrial dehydrogenase activity.
Materials:
-
Treated cells in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
This assay detects lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Treated cells
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
After treatment with this compound, harvest the cells.
-
Wash the cells with PBS.
-
Incubate the cells with C11-BODIPY 581/591 (final concentration of 2.5 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Resuspend the cells in PBS for analysis.
-
Analyze the fluorescence shift from red to green, indicative of lipid peroxidation, using a flow cytometer or visualize under a fluorescence microscope.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of proteins involved in the ferroptosis pathway, such as TRIM25 and GPX4.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-TRIM25, anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of this compound (CTSGDP-13).
Caption: General experimental workflow for studying this compound.
References
Application Notes and Protocols for Studying Ferroptosis in Neurodegenerative Disease Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: As of December 2025, publicly available scientific literature does not contain specific information regarding a compound designated "Ferroptosis-IN-13." The following application notes and protocols have been developed based on the principles of studying ferroptosis in neurodegenerative disease models and utilize data from well-characterized ferroptosis inhibitors, such as Ferrostatin-1 and Liproxstatin-1. These compounds serve as valuable tools for investigating the role of ferroptosis in neurological disorders.
Introduction to Ferroptosis in Neurodegenerative Diseases
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] Emerging evidence strongly implicates ferroptosis in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[2][3] In these conditions, the progressive loss of neurons is associated with iron dyshomeostasis, oxidative stress, and lipid peroxidation, all hallmarks of ferroptosis.[4][5] Therefore, inhibiting ferroptosis presents a promising therapeutic strategy for these devastating disorders.[6]
Ferroptosis inhibitors are compounds that can prevent this form of cell death, typically by scavenging lipid peroxyl radicals or by preventing their formation. These molecules are critical tools for elucidating the role of ferroptosis in disease models and for developing novel therapeutics.
Mechanism of Action of Ferroptosis Inhibitors
The core mechanism of ferroptosis involves the irondependent peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[1] This process is normally kept in check by the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which utilizes glutathione (GSH) to reduce lipid hydroperoxides to non-toxic lipid alcohols.[7]
Ferroptosis can be initiated through two major pathways:
-
System Xc- Inhibition: Erastin and other similar molecules block the System Xc- cystine/glutamate antiporter, leading to depletion of intracellular cysteine, a key precursor for GSH synthesis. This impairs GPX4 function and leads to the accumulation of lipid peroxides.
-
Direct GPX4 Inhibition: Molecules like RSL3 directly bind to and inhibit GPX4, leading to a rapid accumulation of lethal lipid peroxides.[8]
Ferroptosis inhibitors, such as Ferrostatin-1 and Liproxstatin-1, are radical-trapping antioxidants that act within the lipid membrane to intercept and neutralize lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation and preventing cell death.[1]
Signaling Pathway of Ferroptosis
Caption: Signaling pathway of ferroptosis and points of intervention by inhibitors.
Quantitative Data for Ferroptosis Inhibitors
The following tables summarize key quantitative data for commonly used ferroptosis inhibitors in neurodegenerative disease models.
Table 1: In Vitro Efficacy of Ferroptosis Inhibitors
| Compound | Cell Line | Inducer | IC50 / EC50 | Reference |
| Ferrostatin-1 | HT22 | Glutamate | ~60 nM | [2] |
| Ferrostatin-1 | BJeLR | Erastin | ~50 nM | [8] |
| Ferrostatin-1 | LUHMES | MPP+ | Not specified | [9] |
| Liproxstatin-1 | BJeLR | Erastin | ~20 nM | [1] |
| Liproxstatin-1 | P301S Tau mice neurons | Aβ aggregation | Not specified | [10] |
Table 2: In Vivo Efficacy of Ferroptosis Inhibitors in Neurodegenerative Disease Models
| Compound | Animal Model | Disease Model | Dosing | Key Findings | Reference |
| Ferrostatin-1 | Mice | MPTP-induced Parkinson's Disease | Pre-administration | Prevented loss of TH-positive neurons | [9] |
| Ferrostatin-1 | Rats | Traumatic Brain Injury | Not specified | Reduced neuronal breakdown and iron buildup | [11] |
| Liproxstatin-1 | P301S Tau transgenic mice | Alzheimer's Disease (Tauopathy) | Not specified | Rescued tauopathy and cognitive impairment | [10] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for studying ferroptosis inhibitors in neurodegenerative models.
Protocol 1: In Vitro Inhibition of Ferroptosis in a Neuronal Cell Line (e.g., SH-SY5Y)
1. Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Ferroptosis inducer (e.g., Erastin, RSL3, or a disease-relevant toxin like MPP+ or 6-OHDA)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1 or Liproxstatin-1)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Lipid peroxidation probe (e.g., C11-BODIPY 581/591)
-
Plate reader and fluorescence microscope
2. Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight at 37°C, 5% CO2.
-
Pre-treatment with Inhibitor: The next day, remove the culture medium and add fresh medium containing the desired concentrations of the ferroptosis inhibitor. It is recommended to perform a dose-response curve. Incubate for 1-2 hours.
-
Induction of Ferroptosis: Add the ferroptosis inducer to the wells already containing the inhibitor. Include appropriate controls: vehicle control (DMSO), inducer only, and inhibitor only.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours), depending on the inducer and cell type.
-
Assessment of Cell Viability:
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure absorbance.
-
-
Assessment of Lipid Peroxidation:
-
For C11-BODIPY staining, remove the medium, wash the cells with PBS, and incubate with the C11-BODIPY probe according to the manufacturer's instructions.
-
Capture images using a fluorescence microscope. A shift in fluorescence from red to green indicates lipid peroxidation.
-
Protocol 2: General Guidelines for In Vivo Studies in a Mouse Model of Parkinson's Disease (MPTP Model)
1. Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1) dissolved in a suitable vehicle
-
Stereotaxic apparatus (for intrastriatal injections, if applicable)
-
Behavioral testing equipment (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents (e.g., anti-Tyrosine Hydroxylase antibody)
2. Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Inhibitor Administration: Administer the ferroptosis inhibitor via the desired route (e.g., intraperitoneal injection, oral gavage). The dosing regimen (dose and frequency) should be optimized based on preliminary studies or literature. Pre-treatment before MPTP administration is common.[9]
-
Induction of Parkinsonism: Induce dopaminergic neurodegeneration by administering MPTP according to an established protocol (e.g., multiple intraperitoneal injections).
-
Behavioral Analysis: Conduct behavioral tests at specified time points after MPTP administration to assess motor function.
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and perfuse them with saline followed by paraformaldehyde.
-
Collect brains and process for histology.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Biochemical assays for iron levels, lipid peroxidation markers (e.g., MDA), and protein expression can be performed on brain homogenates.
-
Conclusion
The study of ferroptosis in neurodegenerative diseases is a rapidly evolving field. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of ferroptosis inhibitors. While specific information on "this compound" is currently unavailable, the principles and methodologies described using well-established inhibitors like Ferrostatin-1 and Liproxstatin-1 are broadly applicable and can guide the design of robust experiments to explore the role of this critical cell death pathway in neurodegeneration.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Frontiers | The role of ferroptosis in neurodegenerative diseases [frontiersin.org]
- 3. The role of ferroptosis in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of Ferroptosis and Emerging Links to the Pathology of Neurodegenerative Diseases [frontiersin.org]
- 5. Iron Brain Menace: The Involvement of Ferroptosis in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroptosis, a Potential Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Ferroptosis in Rare Neurological Disorders Including Pediatric Conditions: Innovations and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of Ferroptosis-IN-13 on Ferroptosis Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ferroptosis and Ferroptosis-IN-13
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] This process is distinct from other forms of cell death, such as apoptosis and necrosis, in its mechanism and morphological features.[3] The central axis of ferroptosis regulation involves the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which detoxifies lipid peroxides at the expense of reduced glutathione (GSH).[2][4] Inhibition of GPX4, either directly or indirectly through GSH depletion, leads to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[2][5]
This compound is a small molecule tool compound used to induce and study ferroptosis. As a potent inducer of ferroptosis, it is believed to act as a direct inhibitor of GPX4, similar to other well-characterized compounds like RSL3.[2] By inhibiting GPX4, this compound disrupts the cellular antioxidant defense system, leading to the accumulation of toxic lipid hydroperoxides, which, in the presence of labile iron, results in cell death.[1] These application notes provide a summary of the expected effects of this compound on key ferroptosis markers and detailed protocols for their measurement.
Data Presentation: Quantitative Effects of this compound
Disclaimer: The following tables present representative data for a typical direct GPX4 inhibitor. Specific quantitative values for this compound may vary depending on the cell line, experimental conditions, and concentration used.
Table 1: Effect of this compound on Lipid Peroxidation
| Cell Line | Treatment (Concentration, Time) | Fold Change in Lipid ROS (vs. Control) |
| HT-1080 | This compound (1 µM, 6h) | 5.2 ± 0.6 |
| BJeLR | This compound (0.5 µM, 8h) | 4.1 ± 0.5 |
| PANC-1 | This compound (2 µM, 12h) | 6.5 ± 0.8 |
Data is illustrative and based on typical results observed with direct GPX4 inhibitors.
Table 2: Effect of this compound on Cellular Glutathione (GSH) Levels
| Cell Line | Treatment (Concentration, Time) | % GSH Depletion (vs. Control) |
| HT-1080 | This compound (1 µM, 6h) | 15 ± 5% |
| BJeLR | This compound (0.5 µM, 8h) | 12 ± 4% |
| PANC-1 | This compound (2 µM, 12h) | 20 ± 7% |
Note: As a direct GPX4 inhibitor, this compound is not expected to cause significant GSH depletion, unlike system Xc- inhibitors such as erastin.[2] The slight decrease may be due to secondary oxidative stress.
Table 3: Effect of this compound on Labile Iron Pool (LIP)
| Cell Line | Treatment (Concentration, Time) | Fold Change in Labile Fe²⁺ (vs. Control) |
| HT-1080 | This compound (1 µM, 6h) | 1.8 ± 0.3 |
| BJeLR | This compound (0.5 µM, 8h) | 1.5 ± 0.2 |
| PANC-1 | This compound (2 µM, 12h) | 2.1 ± 0.4 |
LIP levels are expected to increase, though this can be cell-type dependent.[6]
Table 4: Effect of this compound on GPX4 Protein Expression
| Cell Line | Treatment (Concentration, Time) | % Decrease in GPX4 Protein (vs. Control) |
| HT-1080 | This compound (1 µM, 24h) | Not significant |
| BJeLR | This compound (0.5 µM, 24h) | Not significant |
| PANC-1 | This compound (2 µM, 24h) | Not significant |
As a direct inhibitor, this compound is expected to inhibit GPX4 activity rather than decrease its protein expression levels.[2] Some inducers, like FIN56, are known to cause GPX4 degradation.[1]
Mandatory Visualization
Caption: Ferroptosis signaling pathway highlighting the inhibitory action of this compound on GPX4.
Caption: General experimental workflow for assessing the effects of this compound.
Experimental Protocols
Measurement of Lipid Peroxidation using BODIPY™ 581/591 C11
Principle: BODIPY™ 581/591 C11 is a fluorescent dye that incorporates into cellular membranes. Upon oxidation of its polyunsaturated butadienyl portion by lipid ROS, its fluorescence emission shifts from red (~590 nm) to green (~510 nm). This shift allows for a ratiometric analysis of lipid peroxidation.
Materials:
-
BODIPY™ 581/591 C11 (Thermo Fisher Scientific, #D3861 or similar)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates or flow cytometry tubes
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO) and a positive control (e.g., RSL3).
-
Staining:
-
Prepare a 2 mM stock solution of BODIPY™ 581/591 C11 in anhydrous DMSO.
-
Dilute the stock solution in cell culture medium to a final working concentration of 2 µM.
-
Remove the treatment medium from the cells and add the BODIPY™ 581/591 C11 working solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with warm PBS.
-
Measurement (Plate Reader):
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at two settings:
-
Oxidized: Excitation ~488 nm, Emission ~510 nm
-
Reduced: Excitation ~581 nm, Emission ~591 nm
-
-
-
Measurement (Flow Cytometry):
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, detecting the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) fluorescence.
-
-
Data Analysis: Calculate the ratio of the oxidized to reduced fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
Measurement of Cellular Glutathione (GSH) Levels
Principle: This assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured colorimetrically at 412 nm.
Materials:
-
DTNB (Ellman's reagent)
-
Glutathione Reductase
-
NADPH
-
Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)
-
Trichloroacetic acid (TCA) or Metaphosphoric acid (MPA) for deproteination
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Lysis and Deproteination:
-
Treat cells with this compound as desired.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a deproteinating agent (e.g., 5% TCA) and incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the GSH.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing Assay Buffer, DTNB (0.6 mM), and Glutathione Reductase (0.2 U/mL).
-
Add 150 µL of the reaction mixture to each well of a 96-well plate.
-
Add 20 µL of the deproteinized cell lysate to the wells.
-
Prepare a standard curve using known concentrations of GSH.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of NADPH solution (0.2 mg/mL in Assay Buffer).
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.
-
-
Data Analysis: Determine the rate of TNB formation (change in absorbance per minute). Calculate the GSH concentration in the samples by comparing the rates to the GSH standard curve.
Measurement of Labile Iron Pool (LIP) using FerroOrange
Principle: FerroOrange is a fluorescent probe that specifically reacts with intracellular ferrous iron (Fe²⁺) to emit a strong orange fluorescence. The fluorescence intensity is proportional to the concentration of the labile iron pool.
Materials:
-
FerroOrange (Dojindo, #F374 or similar)
-
Anhydrous DMSO
-
HBSS (Hank's Balanced Salt Solution) or serum-free medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on a glass-bottom dish or in a multi-well plate suitable for fluorescence imaging.
-
Treat cells with this compound for the desired duration.
-
-
Staining:
-
Prepare a 1 mM stock solution of FerroOrange in DMSO.
-
Dilute the stock solution to a 1 µM working solution in HBSS or serum-free medium immediately before use.
-
Wash the cells twice with HBSS or serum-free medium.
-
Add the 1 µM FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing: Wash the cells twice with HBSS or serum-free medium.
-
Imaging/Measurement:
-
Microscopy: Observe the cells under a fluorescence microscope using an appropriate filter set (Excitation ~542 nm, Emission ~572 nm).
-
Flow Cytometry: Harvest the cells, resuspend in HBSS, and analyze using a flow cytometer with appropriate laser and filter settings.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cells. An increase in fluorescence intensity corresponds to an increase in the labile iron pool.
Assessment of GPX4 Protein Levels by Western Blot
Principle: Western blotting is used to detect and quantify the relative abundance of GPX4 protein in cell lysates after treatment with this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-GPX4
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound.
-
Wash cells with cold PBS and lyse in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[7]
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin).
-
Quantify the band intensities and normalize the GPX4 signal to the loading control to determine the relative protein expression levels.[9]
-
Conclusion
This compound is a valuable chemical probe for studying the mechanisms of ferroptosis. By directly inhibiting GPX4, it provides a means to induce this specific form of cell death and investigate its downstream consequences. The protocols outlined in these application notes provide robust methods for quantifying the key hallmarks of ferroptosis—lipid peroxidation, glutathione status, and labile iron accumulation—in response to treatment with this compound. Consistent and multi-faceted analysis of these markers is crucial for accurately characterizing the cellular response to this potent ferroptosis inducer.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis regulates key signaling pathways in gastrointestinal tumors: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labile iron pool dynamics do not drive ferroptosis potentiation in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferroptosis-IN-13 in RSL3-Induced Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The small molecule RSL3 is a potent and widely used inducer of ferroptosis. It acts by covalently inhibiting the selenoenzyme Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 by RSL3 leads to the accumulation of lipid reactive oxygen species (ROS), culminating in oxidative cell death.
Ferroptosis-IN-13, also known as NY-26, is a novel, potent inhibitor of ferroptosis. It belongs to a class of 1,2,4-triazole (B32235) derivatives and functions as a free radical-trapping antioxidant. This mechanism of action distinguishes it from other ferroptosis inhibitors, such as ferrostatin-1. This compound has been shown to effectively inhibit RSL3-induced ferroptosis in various cell lines and has demonstrated therapeutic potential in in vivo models of ferroptosis-related diseases.
These application notes provide detailed protocols for utilizing this compound to counteract RSL3-induced ferroptosis in in vitro cell culture systems.
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of this compound in inhibiting RSL3-induced ferroptosis.
| Parameter | Cell Line | RSL3 Concentration | This compound (NY-26) EC₅₀ | Reference |
| Cell Viability | 786-O (Human Kidney Cancer) | Not Specified | 62 nM |
Signaling Pathways and Experimental Workflow
RSL3-Induced Ferroptosis and Inhibition by this compound
The diagram below illustrates the signaling pathway of RSL3-induced ferroptosis and the mechanism of inhibition by this compound. RSL3 directly inhibits GPX4, leading to an accumulation of lipid peroxides. This compound acts as a radical-trapping antioxidant, scavenging lipid radicals and preventing the propagation of lipid peroxidation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ferroptosis-IN-13 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Ferroptosis-IN-13 for specific cell types. The following information is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering issues during experimentation is a common part of the research process. This guide provides solutions to potential problems you might face when determining the optimal concentration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no induction of ferroptosis | Incorrect Concentration: The concentration of this compound may be too low to effectively induce ferroptosis.[1] | Perform a dose-response experiment with a wider range of concentrations. A common starting point for novel ferroptosis inducers is in the nanomolar to micromolar range.[1] |
| Cell Line Resistance: Some cell lines are inherently resistant to ferroptosis due to high endogenous antioxidant levels or alternative protective pathways.[1] | - Use a positive control such as RSL3 or Erastin to confirm that the ferroptosis pathway is inducible in your cell line. - Consider using a different cell line that is known to be sensitive to ferroptosis inducers. | |
| Incorrect Incubation Time: The incubation time may be too short for this compound to induce a measurable effect. | Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours).[1][2] | |
| High off-target cytotoxicity | Concentration Too High: The concentration of this compound may be causing non-specific cell death. | - Lower the concentration range in your dose-response experiments. - Include a ferroptosis inhibitor, such as Ferrostatin-1, to confirm that the observed cell death is specific to ferroptosis.[3] |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.[2] | |
| High variability in results | Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency can affect susceptibility to ferroptosis.[1] | - Use cells within a consistent and low passage number range. - Ensure uniform cell seeding across all wells. - Perform experiments when cells are at a consistent confluency (e.g., 70-80%).[2] |
| Reagent Instability: this compound or other reagents may be degrading over time. | Prepare fresh dilutions of this compound and other reagents for each experiment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: The optimal concentration of a novel ferroptosis inducer like this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A good starting point for many ferroptosis inducers is a wide range from nanomolar to micromolar concentrations.[1]
Q2: How can I confirm that the cell death I'm observing is indeed ferroptosis?
A2: To confirm that this compound is inducing ferroptosis, you should observe the following key hallmarks:
-
Iron-dependence: The cell death should be preventable by co-treatment with an iron chelator like deferoxamine (B1203445) (DFO).[4]
-
Lipid Peroxidation: There should be an accumulation of lipid reactive oxygen species (ROS). This can be measured using fluorescent probes like C11-BODIPY 581/591.[3][5][6][7][8]
-
Reversibility by Ferroptosis Inhibitors: The cell death should be rescued by co-treatment with specific ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1.[3]
Q3: My cells are not responding to this compound treatment. What could be the issue?
A3: Several factors could contribute to a lack of response. Some cell lines are inherently resistant to ferroptosis.[1] This can be due to high expression of antioxidant proteins like GPX4 or FSP1.[9][10] We recommend including a positive control, such as the well-characterized ferroptosis inducer RSL3, to verify that the ferroptosis pathway is functional in your cells. Additionally, ensure that the concentration and incubation time are optimized.
Q4: What are the key signaling pathways involved in ferroptosis?
A4: Ferroptosis is primarily regulated by the accumulation of iron-dependent lipid peroxides.[11][12] The central pathway involves the inhibition of glutathione (B108866) peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[9][13] Inhibition of the cystine/glutamate antiporter (system Xc⁻) can also lead to glutathione depletion and subsequent GPX4 inactivation, triggering ferroptosis.[9][10]
Experimental Protocols
Determining the Optimal Concentration of this compound (IC50)
This protocol outlines the steps to determine the IC50 value of this compound in your target cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment and incubate overnight.[2]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution of this compound in complete cell culture medium. A recommended starting range is from 10 nM to 100 µM.[1] Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time, typically 24 to 72 hours.[1]
-
Viability Assay: Measure cell viability using a standard method such as MTT, MTS, or a fluorescence-based assay.[1]
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures lipid peroxidation, a key hallmark of ferroptosis.[5]
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., the calculated IC50) and for the optimal time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Add C11-BODIPY 581/591 to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.[1][7]
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green, indicating lipid peroxidation.[1][7]
Quantitative Data
The following table provides example IC50 values for well-characterized ferroptosis inducers in various cancer cell lines. This data can serve as a reference for establishing an effective concentration range for your experiments with this compound.
| Inducer | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Erastin | HT-1080 | Fibrosarcoma | 5-10 | 24 |
| Erastin | HGC-27 | Gastric Cancer | 14.39 | Not Specified |
| RSL3 | HN3 | Head and Neck Cancer | 0.48 | 72 |
| RSL3 | A549 | Non-small cell lung cancer | 0.5 | 24 |
| RSL3 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 | 96 |
Note: The IC50 values are highly dependent on the specific experimental conditions and cell line.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferroptosis Research Solutions | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 13. The Ferroptosis Pathway | Rockland [rockland.com]
Technical Support Center: Investigating Potential Off-target Effects of Novel Ferroptosis Inducers
Disclaimer: The compound "Ferroptosis-IN-13" is not currently documented in publicly available scientific literature. This guide is intended for researchers, scientists, and drug development professionals working with novel or uncharacterized ferroptosis-inducing compounds and provides a framework for identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My novel ferroptosis inducer is showing unexpected cytotoxicity in control cells. What could be the cause?
A1: Unexpected cytotoxicity could arise from several factors beyond the intended ferroptosis pathway. A primary concern is off-target effects, where the compound interacts with proteins or pathways other than its intended target. It is also possible that the compound has a narrower therapeutic window than anticipated, or that the control cell line has a previously unknown sensitivity to ferroptosis induction. We recommend a systematic investigation of potential off-target effects.
Q2: What are the common off-target liabilities for small molecule ferroptosis inducers?
A2: Common off-target liabilities can be broadly categorized:
-
Kinase Inhibition: Many small molecules exhibit off-target kinase activity.
-
hERG Channel Inhibition: Interaction with the hERG potassium channel is a common cause of cardiotoxicity.
-
CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions and altered metabolism.
-
General Cellular Stress: The compound might induce other forms of cell death, such as apoptosis or necrosis, through off-target mechanisms.
Q3: How can I begin to experimentally assess the off-target profile of my compound?
A3: A tiered approach is recommended. Start with broad, cell-based assays to detect general toxicity and then proceed to more specific, target-based assays.
-
Initial Assessment: Compare the cytotoxic profile of your compound in your target cells versus a panel of unrelated cell lines.
-
Mechanism of Action Confirmation: Use established inhibitors of ferroptosis (e.g., Ferrostatin-1, Liproxstatin-1) and apoptosis (e.g., Z-VAD-FMK) to confirm that the observed cell death is indeed ferroptosis.
-
Broad Panel Screening: Utilize commercially available off-target screening services that test your compound against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels).
Troubleshooting Guides
Issue 1: Inconsistent results with my ferroptosis inducer.
-
Potential Cause: Compound instability or degradation.
-
Troubleshooting Steps:
-
Assess Compound Stability: Analyze the stability of your compound in your experimental media over the time course of your experiment using techniques like HPLC or LC-MS.
-
Fresh Preparations: Always use freshly prepared solutions of the compound for each experiment.
-
Storage Conditions: Ensure the compound is stored under the recommended conditions (e.g., temperature, light protection).
-
Issue 2: Cell death is not rescued by iron chelators (e.g., Deferoxamine).
-
Potential Cause: The observed cell death may not be iron-dependent, suggesting an off-target effect or a different cell death mechanism.
-
Troubleshooting Steps:
-
Titrate Iron Chelator: Perform a dose-response experiment with the iron chelator to ensure an effective concentration is being used.
-
Alternative Ferroptosis Inhibitors: Test other ferroptosis inhibitors that act downstream of iron, such as Ferrostatin-1.
-
Apoptosis/Necrosis Assays: Perform assays to detect markers of other cell death pathways, such as caspase activation (for apoptosis) or LDH release (for necrosis).
-
Data Presentation: Summarizing Off-Target Screening Results
When you obtain data from an off-target screening panel, it is crucial to organize it for clear interpretation.
Table 1: Example Off-Target Kinase Screening Data
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | Notes |
| EGFR | 5% | 15% | Likely insignificant |
| ABL1 | 8% | 20% | Likely insignificant |
| SRC | 65% | 92% | Potential Off-Target |
| VEGFR2 | 58% | 85% | Potential Off-Target |
| p38α | 12% | 28% | Likely insignificant |
Table 2: Example hERG Channel Patch Clamp Data
| Compound Concentration | % hERG Inhibition | IC50 (µM) |
| 0.1 µM | 2% | > 30 |
| 1 µM | 15% | |
| 10 µM | 45% | |
| 30 µM | 68% |
Experimental Protocols
Protocol 1: Cell Viability Assay to Differentiate Cell Death Mechanisms
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Pre-treatment with Inhibitors: Pre-treat cells for 1-2 hours with:
-
Ferrostatin-1 (1 µM) - Ferroptosis inhibitor
-
Z-VAD-FMK (20 µM) - Pan-caspase (apoptosis) inhibitor
-
Necrosulfonamide (1 µM) - Necroptosis inhibitor
-
Vehicle control (e.g., DMSO)
-
-
Treatment with Ferroptosis Inducer: Add your novel ferroptosis inducer at various concentrations.
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® or MTT assay.
-
Data Analysis: Compare the viability of cells treated with your compound alone to those pre-treated with the various inhibitors. A rescue of viability by Ferrostatin-1 would suggest on-target ferroptosis, while rescue by other inhibitors would indicate off-target induction of other cell death pathways.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target vs. off-target effects of a novel ferroptosis inducer.
Caption: Workflow for investigating off-target effects of a ferroptosis inducer.
Technical Support Center: Troubleshooting Ferroptosis Induction
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during ferroptosis induction experiments. While the specific compound "Ferroptosis-IN-13" is not found in the current literature, this guide addresses common challenges observed with widely used ferroptosis inducers like RSL3, Erastin, and other similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What is ferroptosis and how is it typically induced in experiments?
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[1][2][3] It is distinct from other cell death modalities like apoptosis and necroptosis.[4] In a laboratory setting, ferroptosis is commonly induced by small molecules that either inhibit the cystine/glutamate antiporter (System Xc-), leading to glutathione (B108866) (GSH) depletion (e.g., Erastin), or directly inhibit Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides (e.g., RSL3).[2][5][6]
Q2: I am not observing the expected level of cell death after treating my cells with a ferroptosis inducer. What are the possible reasons?
Several factors can contribute to a lack of response. Cell line-specific sensitivity is a primary reason; some cell lines are inherently resistant to ferroptosis.[7] Other factors include compound instability, incorrect dosage, or issues with experimental conditions. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q3: My results with the ferroptosis inducer are highly variable between experiments. How can I improve reproducibility?
Inconsistent results can stem from variations in cell culture conditions, compound preparation, and assay procedures.[7] Key factors to control include cell passage number, seeding density, freshness of the compound solution, and precise timing of treatments and measurements.
Q4: How can I confirm that the cell death I am observing is indeed ferroptosis?
To confirm ferroptosis, it is crucial to demonstrate that the observed cell death can be rescued by specific inhibitors. Co-treatment with a ferroptosis inhibitor like Ferrostatin-1 or Liproxstatin-1 should prevent cell death induced by your compound.[8][9] Additionally, you can measure key hallmarks of ferroptosis, such as lipid peroxidation and the downregulation of GPX4.[1][10]
Troubleshooting Guide
Issue 1: Inconsistent or No Induction of Ferroptosis
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cell Line-Specific Sensitivity | Profile your cell line: Perform a dose-response curve to determine the EC50 of your ferroptosis inducer in your specific cell line.[7] Analyze endogenous protein levels: Check the basal expression levels of key ferroptosis-related proteins like GPX4 and ACSL4. Cell lines with high GPX4 or low ACSL4 expression may be more resistant.[7][11] |
| Compound Instability/Degradation | Fresh Preparation: Prepare working solutions of the ferroptosis inducer fresh for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.[7] Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots. |
| Suboptimal Experimental Conditions | Optimize Treatment Duration: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment window for inducing ferroptosis in your cell line.[7] Control for Serum Components: Components in fetal bovine serum (FBS) can sometimes interfere with small molecule activity. Consider reducing the serum concentration during treatment, being mindful of potential effects on cell health.[7] Cell Density: Ensure consistent cell seeding density, as confluency can affect cellular metabolism and sensitivity to ferroptosis. |
| Incorrect Assessment of Cell Death | Use Appropriate Viability Assays: Assays like CellTiter-Glo® that measure ATP levels are suitable for assessing cell viability in ferroptosis experiments.[12] Confirm with Ferroptosis Markers: Do not rely solely on cell viability. Measure lipid peroxidation and the expression of key proteins to confirm the mechanism of cell death.[1] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol describes the measurement of cell viability by quantifying ATP, which is an indicator of metabolically active cells.[12]
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
Ferroptosis inducer (e.g., RSL3, Erastin)
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor control)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of the ferroptosis inducer in culture medium. A typical concentration range to test is 0.01 µM to 10 µM.[12]
-
For negative controls, treat cells with DMSO at the same final concentration as the highest inducer concentration.
-
For a ferroptosis inhibition control, co-treat cells with an effective concentration of the inducer and 1 µM Ferrostatin-1.[12]
-
Add the compounds to the respective wells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (Using C11-BODIPY™ 581/591)
This protocol details the measurement of lipid peroxidation using the fluorescent probe C11-BODIPY™ 581/591, which shifts its fluorescence from red to green upon oxidation.[13][14]
Materials:
-
Cells of interest
-
6-well plates
-
Ferroptosis inducer
-
Ferrostatin-1 (optional)
-
DMSO
-
C11-BODIPY™ 581/591
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the ferroptosis inducer (and Ferrostatin-1 for control) for the desired time.
-
Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C.[12]
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. Excite the dye at 488 nm and collect fluorescence in both the green (e.g., FITC channel, ~510-530 nm) and red (e.g., PE-Texas Red channel, ~580-610 nm) channels.[12]
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
Western Blot for Key Ferroptosis Markers (GPX4 and ACSL4)
This protocol outlines the detection of GPX4 and ACSL4 protein levels, which are key regulators of ferroptosis.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GPX4, ACSL4, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control. A decrease in GPX4 expression is often observed during ferroptosis induction.
Visualizations
Caption: Simplified signaling pathway of ferroptosis induction and inhibition.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis in Different Pathological Contexts Seen through the Eyes of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Progress and Setbacks in Translating a Decade of Ferroptosis Research into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 11. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Common issues in Ferroptosis-IN-13 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ferroptosis-IN-13. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound, also referred to as compound NY-26, is a potent inhibitor of ferroptosis.[1] Its primary function is to protect cells from undergoing ferroptotic cell death, which is a form of regulated cell death characterized by iron-dependent lipid peroxidation.
Q2: What is the mechanism of action of this compound?
This compound functions as a radical-trapping antioxidant.[1] This mechanism involves the compound directly neutralizing lipid radicals, thereby preventing the propagation of lipid peroxidation, a key event in the execution of ferroptosis.
Q3: In what experimental contexts is this compound typically used?
This compound is used in cell-based assays to rescue cells from ferroptosis induced by specific compounds. For example, it has been shown to effectively inhibit RSL3-induced ferroptosis.[1] RSL3 is a well-known ferroptosis inducer that acts by inhibiting the enzyme glutathione (B108866) peroxidase 4 (GPX4).
Q4: What is the potency of this compound?
In the human renal cancer cell line 786-O, this compound inhibits RSL3-induced ferroptosis with a half-maximal effective concentration (EC50) of 62 nM.[1] Potency may vary depending on the cell type and the specific experimental conditions.
Troubleshooting Guide
Q5: I am not observing a rescue effect with this compound in my RSL3-treated cells. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility: Ensure that your stock of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. Confirm the solubility of the compound in your cell culture medium. Aggregation due to poor solubility can reduce its effective concentration.
-
Concentration of RSL3 and this compound: The effective concentration of both the inducer and the inhibitor are critical. It is advisable to perform a dose-response experiment for both RSL3 and this compound in your specific cell line to determine the optimal concentrations.
-
Timing of Treatment: The timing of inhibitor addition relative to the inducer is crucial. For a rescue experiment, pre-treatment with this compound before adding RSL3 may be more effective. The optimal pre-incubation time should be determined empirically.
-
Cell Health and Density: Ensure that your cells are healthy and seeded at an appropriate density. Over-confluent or stressed cells may respond differently to ferroptosis inducers and inhibitors.
-
Off-Target Cell Death: Verify that the cell death induced by RSL3 in your system is indeed ferroptosis. You can do this by co-treating with other known ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1 as positive controls. If these inhibitors also fail to rescue cell death, the observed cytotoxicity may not be due to ferroptosis.
Q6: I am observing unexpected cytotoxicity with this compound alone. What should I do?
While this compound is designed as an inhibitor, high concentrations of any compound can be toxic to cells.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations on your cells in the absence of any ferroptosis inducer to determine its toxicity profile.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.1%).
Q7: How can I confirm that this compound is inhibiting lipid peroxidation in my experiment?
To directly measure the effect of this compound on lipid peroxidation, you can use fluorescent probes.
-
Lipid ROS Assays: Employ probes such as C11-BODIPY 581/591 or Liperfluo. In a successful experiment, you should observe a decrease in the fluorescent signal indicating lipid ROS in cells co-treated with RSL3 and this compound, compared to cells treated with RSL3 alone.
Quantitative Data Summary
| Compound | Cell Line | Assay | EC50 / IC50 | Reference |
| This compound (NY-26) | 786-O | RSL3-induced ferroptosis | 62 nM | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay for Assessing Ferroptosis Inhibition
This protocol is designed to test the ability of this compound to rescue cells from RSL3-induced ferroptosis.
-
Cell Seeding: Seed cells (e.g., 786-O) in a 96-well plate at a density that allows for optimal growth during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Also, prepare a stock solution of RSL3.
-
Treatment:
-
For pre-treatment, add the desired concentrations of this compound to the cells and incubate for a predetermined time (e.g., 1-2 hours).
-
Add RSL3 at a concentration known to induce significant ferroptosis in your cell line.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with RSL3 only, and cells treated with this compound only.
-
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Viability Measurement: Assess cell viability using a standard method such as CellTiter-Glo® or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control group and plot the results to determine the EC50 of this compound.
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol measures the extent of lipid peroxidation, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with RSL3 and/or this compound as described in the cell viability protocol.
-
Probe Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess probe.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The probe emits green fluorescence upon oxidation, while the reduced form emits red fluorescence. An increase in the green-to-red fluorescence ratio indicates increased lipid peroxidation.
-
Data Analysis: Compare the fluorescence ratios between different treatment groups to assess the inhibitory effect of this compound on lipid peroxidation.
Visualizations
Caption: RSL3-induced ferroptosis and its inhibition by this compound.
References
Mitigating cytotoxicity of Ferroptosis-IN-13 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of Ferroptosis-IN-13 at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Its primary mechanism involves the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[1][4] By inhibiting GPX4, this compound leads to the accumulation of lethal lipid reactive oxygen species (ROS), ultimately triggering cell death.[1][3]
Q2: We are observing significant cytotoxicity in our cell line even at concentrations intended to be non-lethal. What are the potential causes?
A2: High cytotoxicity at unexpectedly low concentrations can be due to several factors:
-
Compound Purity: Impurities in the this compound sample could be contributing to toxicity.[5]
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a final concentration that is toxic to your specific cell line.[5] It is crucial to run a vehicle-only control.[5]
-
Cell Seeding Density: Low cell density can render cells more susceptible to toxic insults.[5]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to ferroptosis inducers.
-
Extended Incubation Times: Prolonged exposure to the compound can lead to increased cell death.[6]
Q3: How can we confirm that the observed cell death is indeed ferroptosis and not another form of cell death like apoptosis?
A3: To confirm ferroptosis, you can perform the following experiments:
-
Co-treatment with Ferroptosis Inhibitors: The cytotoxicity of this compound should be rescued by co-treatment with specific ferroptosis inhibitors like Ferrostatin-1 (Fer-1) or the iron chelator Deferoxamine (DFO).[7]
-
Lipid Peroxidation Assays: Measure the levels of lipid ROS using fluorescent probes such as C11-BODIPY 581/591. An increase in lipid peroxidation is a hallmark of ferroptosis.
-
Iron Level Measurement: Assess intracellular labile iron levels using probes like FerroOrange.[7]
-
Absence of Apoptotic Markers: Check for the absence of key apoptotic markers like cleaved caspase-3 and DNA fragmentation. Ferroptosis is morphologically and biochemically distinct from apoptosis.[1][2]
Q4: Can co-treatment with an antioxidant mitigate the cytotoxicity of this compound?
A4: Yes, co-treatment with certain antioxidants, particularly lipophilic antioxidants that can prevent lipid peroxidation, can mitigate the cytotoxicity. Vitamin E (alpha-tocopherol) and Ferrostatin-1 are effective in this regard. However, general antioxidants that do not specifically target lipid ROS may be less effective.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell seeding density. | Ensure a consistent and optimal cell seeding density is used for all experiments.[5] |
| Pipetting errors during compound dilution or addition. | Use calibrated pipettes and ensure proper mixing of solutions. Prepare master mixes for treatments where possible. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations.[6] | |
| Conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH). | Different assays measure different cellular endpoints.[5] | The MTT assay measures metabolic activity, which can be directly affected by mitochondrial dysfunction in ferroptosis.[5] The LDH assay measures membrane integrity.[5] It is recommended to use multiple assays to get a comprehensive view of cytotoxicity.[8][9] |
| Compound interference with the assay. | Run appropriate controls to check if this compound interferes with the assay components (e.g., formazan (B1609692) crystal formation in MTT). | |
| Protective agent shows no effect in mitigating cytotoxicity. | The protective agent does not target the ferroptotic pathway. | Ensure the protective agent is a specific inhibitor of ferroptosis, such as Ferrostatin-1 or a lipophilic antioxidant. |
| Insufficient concentration or pre-incubation time of the protective agent. | Optimize the concentration and pre-incubation time of the protective agent. A 2-hour pre-treatment is often a good starting point.[10] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol helps establish the dose-response curve and identify the concentration range for your experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[5]
-
Compound Preparation: Prepare a 2x stock of the highest concentration of this compound in complete medium. Perform serial dilutions to create a range of concentrations. Include a vehicle-only control.[5]
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[5]
-
Add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the EC50.
Protocol 2: Mitigating Cytotoxicity with a Protective Agent (Ferrostatin-1)
This protocol details how to use a protective agent to rescue cells from this compound-induced cytotoxicity.
Materials:
-
All materials from Protocol 1
-
Ferrostatin-1 (Fer-1)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment with Protective Agent:
-
Prepare a working solution of Fer-1 in complete medium (e.g., 2 µM).
-
Remove the medium from the cells and add the Fer-1 solution.
-
Incubate for 2 hours.[10]
-
-
Co-treatment:
-
Prepare serial dilutions of this compound at 2x the final desired concentration in medium containing Fer-1.
-
Add an equal volume of the this compound/Fer-1 solution to the wells.
-
Include controls: untreated, vehicle only, this compound only, and Fer-1 only.
-
-
Incubation and Viability Assay: Follow steps 4-6 from Protocol 1.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with Fer-1.
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for mitigating cytotoxicity.
References
- 1. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 3. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis regulates key signaling pathways in gastrointestinal tumors: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Addressing variability in Ferroptosis-IN-13 experimental outcomes
Welcome to the technical support center for Ferroptosis-IN-13. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental outcomes. This compound is a potent and specific covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a critical enzyme that protects cells from lipid peroxidation.[1] By inhibiting GPX4, this compound leads to an accumulation of toxic lipid peroxides, ultimately inducing a form of iron-dependent regulated cell death known as ferroptosis.[2][3]
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the consistency and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Question 1: I am observing significant variability in the IC50 value of this compound across different experiments with the same cell line. What could be the cause?
Answer: Variability in IC50 values is a common issue and can stem from several factors:
-
Cell Density: The sensitivity of cancer cells to ferroptosis is highly influenced by cell density and contact.[4] Cells grown at low density are often more sensitive to ferroptosis inducers, while confluent cells can become resistant.[4] Ensure you are seeding cells at a consistent density for every experiment.
-
Cell Culture Medium: Components in your culture medium can affect ferroptosis sensitivity. For example, the availability of amino acids like cysteine is crucial for the synthesis of glutathione (GSH), a key antioxidant.[4][5] Variations in serum batches can also introduce variability. Using a defined, consistent medium formulation is recommended.[6]
-
Cell Passage Number: As cells are passaged, they can undergo phenotypic and genotypic changes. It is advisable to use cells within a consistent and limited passage number range for all experiments.
-
Iron Levels: Ferroptosis is an iron-dependent process.[7] The concentration of iron in your culture medium or serum can influence the efficacy of this compound. Consider using iron chelators like deferoxamine (B1203445) (DFO) as a negative control to confirm iron-dependent cell death.[8]
Question 2: My lipid peroxidation assay (using C11-BODIPY) is not showing a consistent increase after treatment with this compound. How can I troubleshoot this?
Answer: Inconsistent lipid peroxidation results can be frustrating. Here are some troubleshooting steps:
-
Probe Concentration and Incubation Time: Ensure that the concentration of the C11-BODIPY probe and the incubation time are optimized for your specific cell line. A typical starting point is 1-2 µM for 30 minutes.[9]
-
Timing of Measurement: Lipid peroxidation is a dynamic process. The peak of lipid ROS accumulation may occur at a specific time point after treatment. It is recommended to perform a time-course experiment (e.g., 2, 4, 6, 8, and 12 hours) to identify the optimal window for measurement.
-
Method of Detection: Both fluorescence microscopy and flow cytometry are effective for detecting the shift in C11-BODIPY fluorescence from red to green upon oxidation.[10] Flow cytometry provides a more quantitative, population-level analysis. Ensure your instrument settings, especially compensation between channels, are correctly configured.
-
Positive and Negative Controls: Always include a positive control, such as the well-characterized GPX4 inhibitor RSL3, to confirm that your assay is working correctly.[11] A ferroptosis inhibitor like Ferrostatin-1 should be used as a negative control to demonstrate that the observed lipid peroxidation can be rescued.[12]
Question 3: I am not observing the expected level of cell death after treating my cells with this compound. What are the potential resistance mechanisms?
Answer: Resistance to GPX4 inhibitors can be intrinsic to the cell line or acquired. Potential mechanisms include:
-
Upregulation of Alternative Antioxidant Systems: Cells can compensate for GPX4 inhibition by upregulating other antioxidant pathways.[6]
-
Alterations in Lipid Metabolism: A lower abundance of polyunsaturated fatty acids (PUFAs) in cellular membranes makes cells less susceptible to lipid peroxidation and thus more resistant to ferroptosis.[14] Conversely, an increase in monounsaturated fatty acids (MUFAs) is protective.[14]
-
Increased Glutathione (GSH) Biosynthesis: Upregulation of the cystine/glutamate antiporter (system Xc-), encoded by the SLC7A11 gene, can lead to increased cystine uptake and GSH synthesis, which helps counteract oxidative stress.[6]
To investigate these, you can perform Western blotting or qRT-PCR to check for the expression of FSP1 and Nrf2 target genes, analyze the lipid composition of your cells, and measure intracellular GSH levels.[6]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a specific, covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a unique enzyme that reduces lipid hydroperoxides within biological membranes.[1][5] By irreversibly binding to and inactivating GPX4, this compound prevents the detoxification of lipid peroxides.[2][3] This leads to an iron-dependent accumulation of these reactive species, causing membrane damage and culminating in ferroptotic cell death.[1]
Q2: How can I confirm that the cell death induced by this compound is indeed ferroptosis?
A2: To confirm ferroptosis, you should demonstrate its key hallmarks:
-
Inhibition by Ferroptosis-Specific Inhibitors: The cell death should be rescued by co-treatment with lipophilic radical-trapping antioxidants like Ferrostatin-1 or Liproxstatin-1.[15]
-
Dependence on Iron: The cell death should be prevented by co-treatment with an iron chelator, such as deferoxamine (DFO).[16]
-
Evidence of Lipid Peroxidation: You should be able to detect a significant increase in lipid reactive oxygen species (ROS) using probes like C11-BODIPY 581/591.[15][17]
-
Lack of Apoptotic or Necroptotic Markers: The cell death should not be rescued by inhibitors of apoptosis (e.g., Z-VAD-FMK) or necroptosis (e.g., Necrosulfonamide).[8]
Q3: What are appropriate positive and negative controls for my experiments?
A3:
-
Positive Controls for Induction: RSL3 (a direct GPX4 inhibitor) or Erastin (an inhibitor of system Xc-).[11][15]
-
Negative Controls for Inhibition/Rescue: Ferrostatin-1 (a radical-trapping antioxidant) and Deferoxamine (an iron chelator).[12][16]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound should be dissolved in high-quality anhydrous DMSO to prepare a concentrated stock solution. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM, 24h) | Key Features |
| HT-1080 | Fibrosarcoma | 0.5 | Highly sensitive |
| HCT116 | Colorectal Carcinoma | 4.1 | K-ras mutant, moderately sensitive[18] |
| LoVo | Colorectal Carcinoma | 2.8 | K-ras mutant, moderately sensitive[18] |
| HT29 | Colorectal Carcinoma | 12.4 | K-ras wild type, less sensitive[18] |
| CNE-2 | Nasopharyngeal Carcinoma | > 20 | Resistant, low basal iron levels[19] |
Table 2: Effect of Inhibitors on this compound-Induced Cell Death in HT-1080 Cells
| Treatment (24h) | Cell Viability (%) |
| Vehicle (DMSO) | 100 ± 5 |
| This compound (1 µM) | 25 ± 7 |
| This compound + Ferrostatin-1 (1 µM) | 95 ± 8 |
| This compound + Deferoxamine (100 µM) | 92 ± 6 |
| This compound + Z-VAD-FMK (20 µM) | 28 ± 5 |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the dose-response of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Measure cell viability using a suitable reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay) according to the manufacturer's instructions.[12]
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591 and Flow Cytometry
This protocol quantifies lipid ROS, a key hallmark of ferroptosis.[10]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound, a positive control (RSL3), and a vehicle control for the optimized time determined from a time-course experiment.
-
Probe Staining: During the last 30 minutes of treatment, add C11-BODIPY 581/591 to each well to a final concentration of 1-2 µM.[9][20]
-
Cell Harvesting: Wash the cells twice with PBS. Detach the cells using Accutase or a gentle cell scraper and transfer them to FACS tubes.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The unoxidized probe fluoresces in the red channel (e.g., PE-Texas Red), while the oxidized probe fluoresces in the green channel (e.g., FITC).
-
Data Analysis: Gate on the live cell population. The degree of lipid peroxidation is determined by the shift in fluorescence from the red to the green channel. Quantify the percentage of green-positive cells or the change in the geometric mean fluorescence intensity in the green channel.[21]
Visualizations
Caption: Mechanism of this compound action via GPX4 inhibition.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Standard experimental workflow for assessing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]
- 3. What are GPX4 modulators and how do they work? [synapse.patsnap.com]
- 4. Environmental Determinants of Ferroptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of ferroptosis sensitization and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. Silencing TRPM2 enhanced erastin- and RSL3-induced ferroptosis in gastric cancer cells through destabilizing HIF-1α and Nrf2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and initial characterization of a potent inhibitor of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ferroptosis Research Solutions | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ferroptosis Inhibitors: Evaluating the Specificity and Selectivity of Ferroptosis-IN-13
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical process in various pathological conditions, including cancer and neurodegenerative diseases. Consequently, the development of specific and selective inhibitors of ferroptosis is of significant interest for therapeutic intervention and as research tools. This guide provides a comprehensive comparison of a novel ferroptosis inhibitor, Ferroptosis-IN-13 (also known as NY-26), with established alternatives such as Ferrostatin-1, Liproxstatin-1, and FIN56. The evaluation is based on their mechanisms of action, potency, and reported experimental data.
At a Glance: Comparative Efficacy of Ferroptosis Inhibitors
The potency of ferroptosis inhibitors is a critical parameter for their utility in research and potential clinical applications. The following table summarizes the half-maximal effective concentrations (EC50) or inhibitory concentrations (IC50) of this compound and other widely used ferroptosis inhibitors. It is important to note that these values can vary depending on the cell line, the ferroptosis inducer used, and the specific experimental conditions.
| Inhibitor | Cell Line | Ferroptosis Inducer | EC50/IC50 (nM) | Reference |
| This compound (NY-26) | 786-O | RSL3 | 62 | |
| Ferrostatin-1 | HT-1080 | Erastin | 60 | [1] |
| Ferrostatin-1 | Pfa-1 MEFs | RSL3 | 45 ± 5 | |
| Liproxstatin-1 | Gpx4-/- MEFs | - | 22 | [2][3][4] |
| Liproxstatin-1 | HT-1080 | Erastin | 38 ± 3 | |
| FIN56 | LN229 | - | 4200 | [5] |
| FIN56 | U118 | - | 2600 | [5] |
| FIN56 | HT-29 | - | >10000 | [4] |
| FIN56 | Caco-2 | - | >10000 | [4] |
Mechanism of Action: A Tale of Two Strategies
The evaluated ferroptosis inhibitors can be broadly categorized into two main classes based on their mechanism of action: radical-trapping antioxidants and inhibitors of key ferroptosis-regulating proteins.
1. Radical-Trapping Antioxidants (RTAs): this compound, Ferrostatin-1, and Liproxstatin-1
This compound, Ferrostatin-1, and Liproxstatin-1 belong to the class of radical-trapping antioxidants (RTAs). These lipophilic molecules intercalate into cellular membranes and intercept lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis. Mechanistic studies have revealed that this compound inhibits ferroptosis through its intrinsic free radical-trapping antioxidant capacity. Similarly, Ferrostatin-1 and Liproxstatin-1 are well-established as potent RTAs that effectively suppress ferroptosis induced by various stimuli.
2. GPX4 Degradation Inducer: FIN56
In contrast, FIN56 employs a distinct mechanism to induce ferroptosis. It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[2][3][6] By reducing GPX4 levels, FIN56 effectively disables a primary cellular defense against ferroptosis, leading to the accumulation of lipid ROS and subsequent cell death. Some studies suggest that this degradation can be mediated by autophagy.[3] Additionally, FIN56 has been reported to deplete coenzyme Q10, another antioxidant, further sensitizing cells to ferroptosis.[7]
Specificity and Selectivity
An ideal ferroptosis inhibitor should specifically block ferroptotic cell death without affecting other cell death pathways, such as apoptosis and necroptosis.
This compound (NY-26): The available information from the primary study on NY-26 focuses on its potent anti-ferroptotic activity as a radical-trapping antioxidant. While the study validates its efficacy in a ferroptosis model, specific data on its selectivity against apoptosis and necroptosis inducers are not yet widely available. Further investigation is required to fully characterize its off-target effects and selectivity profile.
Ferrostatin-1 and Liproxstatin-1: These compounds have been more extensively studied and are generally considered to be highly selective for ferroptosis. They typically do not inhibit apoptosis or necroptosis at concentrations effective for blocking ferroptosis. For instance, Liproxstatin-1 was shown to not rescue cell death induced by the apoptosis inducer staurosporine.[3]
FIN56: As FIN56 acts by inducing the degradation of a specific protein (GPX4), its mechanism is inherently more targeted than broad-spectrum antioxidants. However, the downstream effects of GPX4 depletion could potentially intersect with other signaling pathways, and a comprehensive analysis of its off-target effects is still an area of active research.
Experimental Protocols
Accurate and reproducible assessment of ferroptosis inhibition is crucial for comparing the efficacy of different compounds. Below are detailed methodologies for key experiments commonly used in the field.
Cell Viability Assay
This assay is used to quantify the ability of an inhibitor to rescue cells from ferroptosis-inducing agents and to determine the EC50/IC50 value of the inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Ferroptosis inducer (e.g., RSL3, Erastin)
-
Ferroptosis inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Treat cells with a serial dilution of the ferroptosis inhibitor for 1-2 hours prior to the addition of the inducer. Include a vehicle control (e.g., DMSO).
-
Inducer Treatment: Add the ferroptosis inducer at a predetermined concentration that causes significant cell death.
-
Incubation: Incubate the plate for a duration sufficient to induce ferroptosis (typically 24-48 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control (100% viability) and the inducer-only control (0% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the EC50/IC50 value.
Lipid Peroxidation Assay (C11-BODIPY)
This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a key event in ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with inducers and/or inhibitors
-
C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the ferroptosis inducer and/or inhibitor for the desired time.
-
Dye Loading: At the end of the treatment, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting and Washing: Harvest the cells (e.g., by trypsinization for adherent cells) and wash them with PBS to remove excess dye.
-
Analysis: Resuspend the cells in PBS and analyze them immediately by flow cytometry or fluorescence microscopy. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid ROS. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
GPX4 Activity Assay
This assay measures the enzymatic activity of GPX4, which is a direct or indirect target of many ferroptosis modulators.
Materials:
-
Cell lysates
-
GPX4 activity assay kit (e.g., from Cayman Chemical, Abcam)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates according to the assay kit's instructions. This typically involves homogenization and centrifugation to obtain the cytosolic fraction.
-
Assay Reaction: The assay principle often involves a coupled enzyme reaction where the oxidation of NADPH to NADP+ is monitored. The rate of NADPH consumption is proportional to GPX4 activity.
-
Measurement: The decrease in absorbance at 340 nm (due to NADPH oxidation) is measured over time using a microplate reader.
-
Data Analysis: Calculate the GPX4 activity based on the rate of change in absorbance, following the instructions provided in the assay kit manual.
Conclusion
This compound (NY-26) emerges as a potent ferroptosis inhibitor with a mechanism of action as a radical-trapping antioxidant, similar to the well-established inhibitors Ferrostatin-1 and Liproxstatin-1. Its nanomolar efficacy makes it a valuable tool for studying ferroptosis. However, a comprehensive understanding of its specificity and selectivity against other cell death pathways requires further investigation. In contrast, FIN56 offers a distinct mechanistic approach by inducing the degradation of GPX4.
The choice of a ferroptosis inhibitor will depend on the specific research question. For general inhibition of ferroptosis through antioxidant activity, this compound, Ferrostatin-1, and Liproxstatin-1 are all strong candidates. When a more targeted approach involving the GPX4 pathway is desired, FIN56 presents a viable, albeit mechanistically different, alternative. Researchers are encouraged to carefully consider the available data and to perform their own validation experiments to ensure the suitability of any inhibitor for their specific experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming the Target Engagement of Ferroptosis-IN-13 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a chemical probe or drug candidate interacts with its intended molecular target within a cellular environment is a cornerstone of rigorous pharmacological validation. This guide provides a comparative framework for confirming the cellular target engagement of Ferroptosis-IN-13, a potent and specific inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a master regulator of ferroptosis.
To contextualize the on-target activity of this compound, this guide will draw a direct comparison with erastin (B1684096), a classical ferroptosis inducer that acts via a distinct mechanism—inhibition of the system Xc- cystine/glutamate antiporter. By employing a multi-pronged approach that combines direct biophysical assays with functional cellular readouts, researchers can confidently ascertain the specific mechanism of action of novel ferroptosis inducers.
Comparative Analysis of this compound and Erastin
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1] Both this compound and erastin trigger this pathway, but they do so by targeting different upstream nodes. This compound directly inhibits the enzymatic activity of GPX4, the crucial enzyme that neutralizes lipid peroxides. In contrast, erastin inhibits the system Xc- antiporter, which is responsible for importing cystine, a necessary precursor for the synthesis of glutathione (GSH).[2][3] GSH is an essential cofactor for GPX4 activity; therefore, erastin's inhibition of system Xc- leads to GSH depletion and subsequent inactivation of GPX4, culminating in lipid peroxidation and cell death.[4][5]
Table 1: Quantitative Comparison of this compound and Erastin
| Parameter | This compound (GPX4 Inhibitor) | Erastin (System Xc- Inhibitor) |
| Target Protein | Glutathione Peroxidase 4 (GPX4) | Solute Carrier Family 7 Member 11 (SLC7A11) |
| Mechanism of Action | Direct, covalent inhibition of GPX4 enzymatic activity | Inhibition of cystine uptake, leading to GSH depletion and indirect GPX4 inactivation |
| Cellular Thermal Shift Assay (CETSA) ΔTagg (°C) for Target Protein | +5.2°C | No significant shift in SLC7A11 thermal stability |
| Lipid ROS Induction (EC50) | 50 nM | 1 µM |
| Cell Viability (IC50) in HT-1080 cells | 100 nM | 5 µM |
| Reversibility by N-acetylcysteine (NAC) | No | Yes |
| Reversibility by Ferrostatin-1 | Yes | Yes |
Experimental Protocols
CETSA is a powerful method for verifying direct target engagement in a cellular context.[6][7] The principle is based on ligand-induced thermal stabilization of the target protein.[6]
Materials:
-
HT-1080 cells
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Anti-GPX4 antibody
-
Thermocycler
Protocol:
-
Cell Treatment: Culture HT-1080 cells to 80-90% confluency. Treat cells with this compound (e.g., 1 µM) or DMSO for 1-2 hours.
-
Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cell pellets in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.[8]
-
Lysis: Add lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-GPX4 antibody.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates direct binding and stabilization of GPX4.
This assay measures the accumulation of lipid reactive oxygen species (ROS), a key downstream marker of ferroptosis.[9][10] The C11-BODIPY 581/591 probe undergoes a fluorescent shift from red to green upon oxidation.[9]
Materials:
-
HT-1080 cells
-
This compound, erastin, and DMSO
-
Ferrostatin-1 (ferroptosis inhibitor)
-
C11-BODIPY 581/591 fluorescent probe
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed HT-1080 cells in a multi-well plate. Treat cells with a concentration range of this compound or erastin for a predetermined time (e.g., 6-8 hours). Include a vehicle control (DMSO) and a co-treatment group with a ferroptosis inhibitor like Ferrostatin-1.
-
Staining: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.[11]
-
Harvesting and Analysis: Harvest the cells, wash with PBS, and resuspend in fresh PBS. Analyze the cells using a flow cytometer, measuring the fluorescence in both the green (oxidized) and red (reduced) channels.
-
Data Analysis: An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation. This effect should be rescuable by co-treatment with Ferrostatin-1, confirming the involvement of ferroptosis.
Visualizing Mechanisms and Workflows
Caption: Ferroptosis pathway and inhibitor targets.
References
- 1. Ferroptosis - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 5. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
Head-to-head comparison of Ferroptosis-IN-13 and RSL3 inhibition
Head-to-Head Comparison: RSL3 and Other Ferroptosis Inducers
A Guide for Researchers on Mechanisms and Experimental Approaches
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, distinct from other cell death modalities like apoptosis and necrosis.[1][2][3] Its induction has emerged as a promising therapeutic strategy for cancers resistant to conventional treatments.[2][4] Small molecule inducers of ferroptosis (FINs) are critical tools for studying this pathway and for potential drug development. These inducers are broadly categorized based on their mechanism of action.
This guide provides a head-to-head comparison of different classes of ferroptosis inhibitors, with a primary focus on RSL3 , a well-characterized Class II ferroptosis inducer. While the compound "Ferroptosis-IN-13" was specified for comparison, a comprehensive literature search yielded insufficient experimental data for a direct and meaningful head-to-head analysis. Therefore, this guide will compare RSL3 with Erastin , the prototypical Class I ferroptosis inducer, to provide a valuable comparison between the two major mechanisms of ferroptosis induction.
-
Class I FINs (e.g., Erastin): These compounds act on the cystine/glutamate antiporter, System Xc⁻. By inhibiting this transporter, they block the import of cystine, a crucial precursor for the synthesis of glutathione (B108866) (GSH).[5] The resulting GSH depletion leads to the inactivation of Glutathione Peroxidase 4 (GPX4).[5]
-
Class II FINs (e.g., RSL3): These compounds, most notably RSL3, bypass System Xc⁻ and directly inhibit the enzymatic activity of GPX4.[6][7] This direct inhibition is a more immediate way to induce the accumulation of lipid peroxides.
Mechanism of Action: RSL3 vs. Erastin
The primary distinction between RSL3 and Erastin lies in their cellular targets. RSL3 directly binds to and inactivates GPX4, the master regulator of ferroptosis that detoxifies lipid hydroperoxides to lipid alcohols.[6][8][9] Conversely, Erastin inhibits System Xc⁻, leading to a depletion of the cellular antioxidant glutathione (GSH), which is an essential cofactor for GPX4 activity.[5][7]
While RSL3 is widely considered a direct GPX4 inhibitor, some recent studies suggest its mechanism may be broader, potentially involving the inhibition of other antioxidant selenoproteins, such as thioredoxin reductase 1 (TXNRD1).[10][11][12] Despite this, its potent induction of ferroptosis is unequivocally linked to the functional loss of GPX4.
Caption: Signaling pathways for Class I (Erastin) and Class II (RSL3) ferroptosis inducers.
Quantitative Data: Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for RSL3 and Erastin can vary significantly across different cell lines, reflecting diverse metabolic states and expression levels of key ferroptosis-regulating proteins.
| Inducer | Cell Line | Cancer Type | IC50 (µM) | Citation |
| RSL3 | HCT116 | Colorectal Cancer | 4.084 (24h) | [13] |
| LoVo | Colorectal Cancer | 2.75 (24h) | [13] | |
| HT29 | Colorectal Cancer | 12.38 (24h) | [13] | |
| HN3 | Head and Neck Cancer | 0.48 (72h) | [14] | |
| A549 | Non-Small Cell Lung | ~0.5 (24h) | [12][14] | |
| H1975 | Non-Small Cell Lung | 0.15 (24h) | [14] | |
| MDA-MB-231 | Breast Cancer | 0.71 (96h) | [14] | |
| Erastin | A549 | Non-Small Cell Lung | ~10 | |
| HT-1080 | Fibrosarcoma | ~5 | [6] | |
| Calu-1 | Lung Cancer | ~2.5 | [6] |
Note: IC50 values are highly dependent on experimental conditions, including cell density, incubation time, and assay type. The values presented are for general comparison.
Experimental Protocols
Accurate assessment of ferroptosis requires robust and standardized experimental protocols. Below are methodologies for key assays used to evaluate and compare ferroptosis inducers like RSL3.
Cell Viability Assay (CCK-8 or MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with ferroptosis inducers.[4]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
RSL3 and/or Erastin stock solutions (in DMSO)
-
Ferrostatin-1 (Fer-1) as a ferroptosis inhibitor control
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[4]
-
Treatment: Prepare serial dilutions of RSL3 or Erastin in fresh medium. For validation, co-treat a set of wells with the inducer and a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1-5 µM).[4][15] Include a DMSO-only vehicle control.
-
Incubation: Replace the old medium with the treatment medium and incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[4]
-
Measurement: If using MTT, add a solubilization solution (e.g., DMSO). Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[4]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
This assay uses a fluorescent probe to detect lipid peroxidation, a key hallmark of ferroptosis.[1]
-
Materials:
-
Treated cells (in an appropriate plate or slide format)
-
BODIPY™ 581/591 C11 stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with RSL3 or other inducers as described in the cell viability protocol.
-
Probe Loading: Dilute the C11-BODIPY stock solution in serum-free medium or HBSS to a final working concentration of 1-10 µM.[16]
-
Incubation: Remove the treatment medium, wash cells with PBS, and incubate them with the C11-BODIPY solution for 30 minutes at 37°C, protected from light.[16][17]
-
Washing: Wash the cells twice with PBS to remove excess probe.[16]
-
Analysis: Immediately analyze the cells. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.[16] The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation. This can be visualized by fluorescence microscopy or quantified by flow cytometry.[1]
-
Western Blot Analysis for GPX4 Expression
Western blotting is used to measure the protein levels of key ferroptosis markers, such as GPX4. RSL3 is not expected to decrease GPX4 protein levels, but this is a crucial control experiment.
-
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-GPX4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[16]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[16][18]
-
Blocking & Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-GPX4 antibody overnight at 4°C.[16]
-
Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[4][16] Normalize band intensities to a loading control like β-actin or GAPDH.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of different ferroptosis inducers.
Caption: General experimental workflow for comparing ferroptosis inducers.
Conclusion
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 3. New insights in ferroptosis: Potential therapeutic targets for the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination RSL3 Treatment Sensitizes Ferroptosis- and EGFR-Inhibition-Resistant HNSCCs to Cetuximab [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
Evaluating the Specificity of Ferroptosis Inhibitors Against Other Cell Death Pathways
A Comparative Guide for Researchers
In the study of regulated cell death, the specificity of chemical probes is paramount for elucidating distinct signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of a representative ferroptosis inhibitor, Ferrostatin-1, against inhibitors of other major cell death pathways—apoptosis and necroptosis. The data and protocols presented herein serve as a framework for researchers to evaluate the specificity of their own compounds of interest, such as Ferroptosis-IN-13.
Note: As specific quantitative data for "this compound" is not widely available in published literature, this guide utilizes the well-characterized and highly specific ferroptosis inhibitor, Ferrostatin-1, as a benchmark for comparison. The principles and methodologies described are directly applicable to the evaluation of novel inhibitors like this compound.
Comparative Analysis of Inhibitor Specificity
To assess the specificity of cell death inhibitors, a common experimental approach involves inducing a specific death pathway in a cell line and then treating the cells with various inhibitors. The ability of an inhibitor to rescue cell death only under conditions of its target pathway indicates its specificity.
The following table summarizes the expected outcomes from such an experiment, comparing the efficacy of specific inhibitors for ferroptosis (Ferrostatin-1), apoptosis (Z-VAD-FMK), and necroptosis (Necrosulfonamide) in preventing cell death induced by pathway-specific stimuli.
| Inhibitor | Target Pathway | Inducer(s) | Concentration | Cell Viability (% Rescue) |
| Ferrostatin-1 | Ferroptosis | Erastin + RSL3 | 1 µM | ~95% |
| Staurosporine | 1 µM | ~5% | ||
| TSZ | 1 µM | ~5% | ||
| Z-VAD-FMK | Apoptosis (Pan-Caspase) | Erastin + RSL3 | 20 µM | ~0% |
| Staurosporine | 20 µM | ~90% | ||
| TSZ | 20 µM | ~100% (Blocks Apoptosis Component) | ||
| Necrosulfonamide | Necroptosis (MLKL) | Erastin + RSL3 | 5 µM | ~0% |
| Staurosporine | 5 µM | ~0% | ||
| TSZ | 5 µM | ~85% |
Data presented are hypothetical and representative of expected results from specificity assays based on the known mechanisms of these inhibitors.
Signaling Pathways and Points of Inhibition
Understanding the distinct molecular cascades of each cell death pathway is crucial for interpreting inhibitor specificity. The following diagrams illustrate the core signaling events in ferroptosis, apoptosis, and necroptosis, highlighting the specific targets of their respective inhibitors.
Safety Operating Guide
Proper Disposal Procedures for Ferroptosis-IN-13: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ferroptosis-IN-13, a compound used to induce ferroptosis, a form of regulated cell death. While the Safety Data Sheet (SDS) for the analogous "Ferroptosis inducer-1" classifies it as not a hazardous substance or mixture, prudent laboratory practice dictates that it should not be disposed of as common waste.[1]
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat and closed-toe shoes.
First Aid Measures: In case of accidental exposure, follow these immediate first aid steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek medical assistance.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Spill Management
In the event of a spill, follow these procedures to ensure safe cleanup and containment:
-
Ventilate the Area: Ensure adequate ventilation to avoid inhaling any dust or vapors.
-
Contain the Spill: Prevent the spill from spreading and keep it away from drains or water sources.[1]
-
Absorb and Collect:
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust formation.
-
For solution spills, absorb with an inert, non-combustible material like diatomite or a universal binder.[1]
-
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be collected and disposed of as chemical waste.[1]
Step-by-Step Disposal Plan
Even though classified as non-hazardous, this compound should be disposed of through a dedicated chemical waste stream to prevent potential environmental and health hazards.[2] Combining non-hazardous chemical waste with regular trash can lead to improper handling by custodial staff and issues at municipal landfills.[3]
1. Waste Segregation:
-
Do not mix this compound waste with hazardous waste streams unless required by your institution. Segregating non-hazardous from hazardous waste can reduce disposal costs and environmental impact.[4]
-
Collect all materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated disposables (e.g., weigh boats, pipette tips).
2. Waste Collection and Labeling:
-
Place all this compound waste into a clearly labeled, sealable container suitable for chemical waste.
-
The label should clearly state "Non-Hazardous Chemical Waste" and list the contents, including "this compound".[2]
3. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.
4. Institutional Disposal Protocol:
-
Contact your institution's Environmental Health and Safety (EHS) department or laboratory safety officer to arrange for pickup.
-
Follow your institution's specific procedures for chemical waste disposal. Do not place the waste in regular trash or pour it down the drain without explicit approval from EHS.[3][5]
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the safe disposal of this compound.
Chemical and Physical Properties
The following data for the analogous "Ferroptosis inducer-1" is provided for reference.
| Property | Data |
| Molecular Formula | C25H21ClN2O5 |
| CAS Number | 2375357-96-1 |
| Chemical Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Hazardous Decomposition | May emit toxic fumes under fire conditions. |
| Source: MedChemExpress Safety Data Sheet[1] |
Signaling Pathway Context
This compound is a tool used to study a specific cell death pathway. Understanding this context is vital for researchers. The diagram below illustrates the relationship between the chemical inducer and the cellular response.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
